Isopropyl cinnamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACABDFLVLVCT-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064809 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless viscous liquid, balsamic, sweet and dry amber type odour | |
| Record name | Isopropyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Isopropyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.027 | |
| Record name | Isopropyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7780-06-5, 60512-85-8 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060512858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RWC10BDD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isopropyl Cinnamate: Chemical and Physical Properties for Researchers and Drug Development Professionals
Introduction: Isopropyl cinnamate, a cinnamate ester, is a compound of growing interest in the fields of chemical research and drug development. Possessing a characteristic balsamic, sweet, and fruity aroma, it has traditionally been used in the flavor and fragrance industry. However, recent studies have highlighted its potential biological activities, including antimicrobial and antiprotozoal properties, paving the way for its investigation in pharmaceutical applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential role in drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] Its core chemical and physical properties are summarized in the tables below, providing a quick reference for researchers.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | propan-2-yl (2E)-3-phenylprop-2-enoate | [2] |
| Synonyms | Isopropyl 3-phenylpropenoate, Cinnamic acid isopropyl ester | [3] |
| CAS Number | 7780-06-5 | |
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molecular Weight | 190.24 g/mol | [4] |
| SMILES | CC(C)OC(=O)/C=C/c1ccccc1 | |
| InChI | 1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ | |
| InChIKey | RGACABDFLVLVCT-CMDGGOBGSA-N |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow clear oily liquid | [5] |
| Odor | Balsamic, sweet, fruity | [5] |
| Boiling Point | 261 - 273 °C | [3] |
| Melting Point | 39 °C | [3] |
| Density | 1.02 - 1.032 g/cm³ @ 20-25 °C | [3] |
| Refractive Index | 1.546 (n20/D) | |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [5] |
| Vapor Pressure | 0.00744 mmHg @ 25 °C | [5] |
| Flash Point | >100 °C | [5] |
| logP (o/w) | 3.06 - 3.40 | [5][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. A representative ¹H NMR spectrum of this compound (400 MHz, CDCl₃) shows the following key signals: δ 7.67 (1H, d, J = 16.0 Hz), 7.55–7.49 (2H, m), 7.42–7.33 (2H, m), 6.42 (1H, d, J = 16.0 Hz), 5.14 (1H, hep, J = 6.3 Hz), 1.32 (6H, d, J = 6.3 Hz).[7]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key chemical shifts are observed for the carbonyl carbon, aromatic carbons, and the isopropyl group.[2]
IR (Infrared) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for the C=O stretch of the ester group, C=C stretch of the alkene and aromatic ring, and C-H stretches of the aromatic and aliphatic portions of the molecule.[2][8]
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of this compound. The gas chromatography-mass spectrometry (GC-MS) data shows characteristic fragmentation patterns that can be used for its identification.[2]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from cinnamic acid and isopropanol using an acid catalyst, a classic example of Fischer esterification.[9]
Materials:
-
trans-Cinnamic acid
-
Isopropanol (2-propanol)
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve trans-cinnamic acid in an excess of isopropanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess isopropanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product can be purified using one of the following methods:
Fractional Distillation: Due to its relatively high boiling point, fractional distillation under reduced pressure is the preferred method for purifying larger quantities of this compound.[10][11] This technique separates compounds based on differences in their boiling points.
Column Chromatography: For smaller scale purification or to remove impurities with similar boiling points, column chromatography is an effective method.[12][13][14] A silica gel stationary phase is typically used with a non-polar to moderately polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The less polar this compound will elute before more polar impurities like unreacted cinnamic acid.
Biological Activity and Drug Development Potential
Cinnamic acid and its derivatives, including this compound, have garnered attention for their diverse pharmacological activities.[1]
Antimicrobial Activity: Studies have demonstrated that cinnamate esters, including this compound, exhibit antimicrobial activity against a range of bacteria and fungi.[15][16] For instance, this compound has shown activity against Aspergillus niger, Bacillus subtilis, Candida albicans, Escherichia coli, and Staphylococcus aureus.[16] The presence of the isopropyl group has been suggested to be important for its antibacterial activity.[15] The mechanism of action is thought to involve interaction with microbial cell membranes and walls.[15]
Antiprotozoal Activity: Research into cinnamate esters has also revealed their potential as antiprotozoal agents.[17] While specific studies on this compound are limited in this area, the broader class of compounds shows promise against parasites like Leishmania and Trypanosoma.
Signaling Pathways: The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of other antimicrobial and antiprotozoal agents, it is plausible that it could interfere with essential cellular processes in pathogens, such as cell wall synthesis, membrane integrity, or specific enzymatic pathways. For example, some studies on cinnamic acid have suggested its involvement in inducing apoptosis in cancer cells via the TNFα-TNFR1 mediated extrinsic apoptotic pathway, indicating its potential to interact with specific cellular signaling cascades.[18]
Visualizations
Synthesis Workflow
Caption: A workflow diagram illustrating the synthesis and purification of this compound.
Potential Biological Action
Caption: A conceptual diagram of the potential antimicrobial mechanism of action for this compound.
This compound is a versatile molecule with well-defined chemical and physical properties. Standard organic chemistry techniques can be employed for its synthesis and purification. The emerging evidence of its biological activities, particularly its antimicrobial effects, suggests that this compound and related compounds are promising candidates for further investigation in the context of drug development. Future research should focus on elucidating its precise mechanisms of action and evaluating its efficacy and safety in preclinical models. This guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H14O2 | CID 5273464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scbt.com [scbt.com]
- 5. This compound [perflavory.com]
- 6. This compound [thegoodscentscompany.com]
- 7. rsc.org [rsc.org]
- 8. This compound, 98 | 7780-06-5 [chemicalbook.com]
- 9. aspire.apsu.edu [aspire.apsu.edu]
- 10. Purification [chem.rochester.edu]
- 11. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 13. youtube.com [youtube.com]
- 14. column-chromatography.com [column-chromatography.com]
- 15. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Antimicrobial and Antifungal Spectrum of Isopropyl Cinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Cinnamic acid and its derivatives have garnered significant attention as a promising class of natural and synthetic compounds with a broad range of biological activities. Among these, isopropyl cinnamate, an ester of cinnamic acid, has demonstrated notable antimicrobial and antifungal properties. This technical guide provides an in-depth analysis of the antimicrobial and antifungal spectrum of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of experimental workflows and potential mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs.
Antimicrobial and Antifungal Activity of this compound
The antimicrobial and antifungal efficacy of this compound has been evaluated against a variety of pathogenic microorganisms. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antibacterial Spectrum
This compound has shown activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the available MIC data for this compound against key bacterial species.
| Bacterium | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | - | 139 | [1] |
| Bacillus subtilis | - | 164 | [1] |
| Escherichia coli | - | 139 | [1] |
Antifungal Spectrum
The antifungal activity of this compound has been documented against several fungal species, including clinically relevant yeasts and molds.
| Fungus | Strain | MIC (µM) | Reference |
| Candida albicans | - | 43 | [1] |
| Aspergillus niger | - | 43 | [1] |
In a study investigating synthetic 2-nitrocinnamates, isopropyl 2-nitrocinnamate demonstrated the best antifungal activity against all tested Candida strains with an MIC of 513.52 μM.[2][3] This suggests that modifications to the cinnamate structure can influence its bioactivity.
Experimental Protocols
The determination of the antimicrobial and antifungal activity of this compound relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of this compound against both bacteria and fungi.
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Growth Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
Microbial Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusting the concentration to a specific cell density (e.g., 0.5 McFarland standard).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
2. Assay Procedure:
-
Serial Dilution: Dispense the growth medium into the wells of the microtiter plate. Add a defined volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the microorganism.
-
Negative Control: Wells containing only the growth medium.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[4][5]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine if a compound is cidal (kills the microorganism) or static (inhibits growth), the MBC or MFC can be determined following the MIC assay.
-
Subculturing: After the MIC is determined, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.[6][7] While specific MBC/MFC values for this compound are not extensively reported, related cinnamate compounds have been shown to be bactericidal and fungicidal, with MBC/MIC or MFC/MIC ratios of ≤ 4.[8][9]
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Antimicrobial and Antifungal Action
The precise molecular mechanisms underlying the antimicrobial and antifungal activity of this compound are still under investigation. However, studies on cinnamic acid and its derivatives suggest a multi-targeted mode of action. The lipophilic nature of cinnamate esters is believed to facilitate their interaction with and disruption of microbial cell membranes.[4]
Antifungal Mechanism: For fungi, evidence suggests that cinnamate derivatives can directly interact with ergosterol, a crucial component of the fungal plasma membrane, and also interfere with cell wall integrity.[4] This disruption of the cell membrane and cell wall can lead to leakage of intracellular components and ultimately cell death.
Antibacterial Mechanism: In bacteria, the increased lipophilicity of cinnamates is thought to enhance their ability to traverse the bacterial cell membrane.[4] This can lead to membrane damage, inhibition of essential enzymes, and disruption of cellular processes like cell division.[4]
The following diagram illustrates the proposed mechanisms of action.
Conclusion
This compound exhibits a promising spectrum of antimicrobial and antifungal activity. Its efficacy against both bacteria and fungi, coupled with a potential mechanism of action that targets microbial membranes, makes it an attractive candidate for further investigation in the development of new antimicrobial agents. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to explore the therapeutic potential of this compound and other cinnamic acid derivatives. Further studies are warranted to elucidate the precise molecular targets, evaluate in vivo efficacy and safety, and explore structure-activity relationships to optimize the antimicrobial properties of this class of compounds.
References
- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against <i>Candida</i> Species - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Minimum fungicidal concentrations of amphotericin B for bloodstream Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mechanism of action studies for cinnamate esters
An In-depth Technical Guide to the Mechanism of Action of Cinnamate Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamic acid and its derivatives, including cinnamate esters, are a significant class of naturally occurring phenylpropanoids found in various plants, essential oils, and resins[1][2]. These compounds have garnered substantial interest in the pharmaceutical and medicinal chemistry fields due to their broad spectrum of biological activities and relatively low toxicity[3][4]. Their versatile scaffold serves as a foundation for numerous lead compounds in drug development[3]. The biological effects are diverse, encompassing anti-inflammatory, antioxidant, anticancer, antimicrobial, and metabolic regulatory properties[5][6]. This guide provides a comprehensive overview of the molecular mechanisms underlying these activities, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and development professionals.
Anti-inflammatory Mechanisms of Action
Cinnamate esters exert their anti-inflammatory effects through multiple, interconnected signaling pathways. Key mechanisms include the suppression of the NF-κB pathway, modulation of macrophage polarization, and direct agonism of Peroxisome Proliferator-Activated Receptors (PPARs).
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2[7][8]. Certain cinnamate esters have been shown to potently inhibit this pathway. For instance, bornyl cinnamate, derived from the essential oil of Liquidamber formosana, significantly inhibits the production of nitric oxide (NO), prostaglandin-E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages[9].
The mechanism involves the suppression of I-κB kinase α (IKKα), an upstream kinase that phosphorylates the inhibitor of NF-κB, IκBα. By blocking IKKα activation, bornyl cinnamate prevents the phosphorylation and subsequent proteasomal degradation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation and transcriptional activity of NF-κB[9].
Macrophage Repolarization
The inflammatory response is regulated by the balance between pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes. Certain synthetic cinnamate-derived dienes have been shown to modulate this balance. These compounds can suppress the M1 phenotype, characterized by the secretion of cytokines like IL-1β, TNF-α, and IL-6, while promoting the M2 phenotype, which produces anti-inflammatory cytokines such as IL-10[10]. This immunomodulatory effect suggests that cinnamate esters can resolve inflammation by actively reprogramming immune cells, a mechanism distinct from simple pathway inhibition[10].
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Kojyl cinnamate esters have been identified as dual agonists for PPARα and PPARγ[11]. PPARs are nuclear receptors that play critical roles in regulating lipid metabolism and inflammation[12]. By activating PPARα and PPARγ, these esters can inhibit inflammation, as demonstrated by their ability to suppress ultraviolet B (UVB) irradiation-induced inflammation in human epidermal keratinocytes[11]. The activation of PPARs leads to the transcriptional repression of pro-inflammatory genes. Furthermore, cinnamic acid itself has been shown to be a ligand for PPARα, which then transcriptionally upregulates TFEB, a master regulator of lysosomal biogenesis, suggesting a role in cellular clearance processes that can impact inflammation[13].
Anticancer Mechanisms of Action
Cinnamate esters exhibit promising anticancer activity through mechanisms that include the induction of cell cycle arrest, apoptosis, and the inhibition of key oncogenic signaling pathways.
Inhibition of MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS/RAF/MEK/ERK cascade, is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation and survival[14][15]. The methoxylated cinnamic acid ester, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (compound 4m), has been identified as a potent inhibitor of this pathway in A549 non-small-cell lung cancer cells. Treatment with this compound leads to a significant reduction in the expression of phosphorylated ERK (p-ERK), indicating a direct attenuation of the MAPK/ERK signaling cascade and contributing to its antitumor effects[14].
Cell Cycle Arrest and Apoptosis Induction
Many cinnamate derivatives exert cytotoxic effects on cancer cells by disrupting the cell cycle and inducing programmed cell death (apoptosis)[4][16]. Studies have shown that these compounds can cause cell cycle arrest, particularly at the G2/M phase, which is associated with the downregulation of key regulatory proteins like cyclin B[14]. Furthermore, certain cinnamic acid phenethyl esters have been observed to induce apoptosis, confirmed by the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade[17]. This dual action of halting proliferation and triggering cell death makes them attractive candidates for anticancer drug development.
Quantitative Data on Anticancer Activity
The cytotoxic potential of cinnamate esters has been evaluated against a range of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) values demonstrate their efficacy.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Cinnamic acid esters and amides | HeLa (cervix adenocarcinoma) | 42 - 166 | [4][16] |
| Cinnamic acid esters and amides | K562 (myelogenous leukemia) | 42 - 166 | [4][16] |
| Cinnamic acid esters and amides | Fem-x (malignant melanoma) | 42 - 166 | [4][16] |
| Cinnamic acid esters and amides | MCF-7 (breast cancer) | 42 - 166 | [4][16] |
| Methoxylated Cinnamic Esters | A549 (lung adenocarcinoma) | Varies by structure | [14] |
| Methoxylated Cinnamic Esters | SK-MEL-147 (melanoma) | Varies by structure | [14] |
| Hybrid Cinnamic Acid Derivatives | MCF-7 (breast cancer) | 15.28 - 28.29 (µg/ml) | [18] |
Metabolic Regulation and Other Mechanisms
Anti-adipogenesis via CaMKK2-AMPK Pathway
Methyl cinnamate has been shown to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes[19]. This anti-adipogenic effect is mediated, at least in part, by the activation of the Ca²⁺/calmodulin-dependent protein kinase kinase 2 (CaMKK2)-AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the downregulation of key adipogenic transcription factors, including PPARγ and sterol regulatory element-binding protein-1 (SREBP-1), effectively halting the accumulation of triglycerides[19].
Antimicrobial and Antiprotozoal Activity
Cinnamate esters have demonstrated significant antimicrobial activity against pathogenic fungi and bacteria[2][5][20]. The mechanism of antifungal action for certain derivatives, such as butyl cinnamate, involves direct interaction with ergosterol in the fungal plasma membrane and interference with the cell wall structure[20]. This disruption of membrane integrity leads to cell death. The antibacterial activity is also notable, with some compounds showing bactericidal effects[20]. Additionally, structure-activity relationship (SAR) studies have identified cinnamate ester analogues with potent antiprotozoal activity against parasites like Leishmania donovani and Trypanosoma brucei[21].
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
| Compound | Fungal Strain | MIC (µM) | Reference |
| Butyl cinnamate (6) | Candida albicans | 626.62 | [5][20] |
| Butyl cinnamate (6) | Candida tropicalis | 626.62 | [5][20] |
| Propyl cinnamate (4) | Candida albicans | 672.83 | [5] |
| Ethyl cinnamate (3) | Candida albicans | 726.36 | [5][20] |
| Methyl cinnamate (2) | Candida albicans | 789.19 | [5][20] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are protocols for key experiments cited in the study of cinnamate esters.
General Workflow for Synthesis and Bioactivity Screening
A typical research workflow involves synthesis, purification, and a cascade of biological assays to determine the mechanism of action.
Protocol for Fischer Esterification
This is a standard method for synthesizing cinnamate esters[22][23].
-
Reactant Setup: In a round-bottom flask, dissolve the desired cinnamic acid derivative (1 equivalent) in an excess of the corresponding alcohol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time typically ranges from 2 to 48 hours, depending on the reactants[21]. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. Further purify the crude product using column chromatography on silica gel[22].
-
Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol for Cell Viability (MTT) Assay
The MTT assay is used to measure the cytotoxic effects of compounds on cell lines[17].
-
Cell Seeding: Seed cells (e.g., A549, HeLa, RAW 264.7) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamate ester derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol for Western Blot Analysis
This technique is used to detect specific proteins in a sample, such as components of the NF-κB or MAPK pathways[7][14].
-
Cell Lysis: After treatment with cinnamate esters, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-NF-κB p65, anti-IκBα) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines | Bentham Science [eurekaselect.com]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. aspire.apsu.edu [aspire.apsu.edu]
- 23. par.nsf.gov [par.nsf.gov]
Isopropyl Cinnamate: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for isopropyl cinnamate. While a relatively uncommon naturally occurring ester compared to its methyl and ethyl counterparts, this document details its known botanical origin, presents quantitative data on essential oil compositions, and outlines detailed experimental protocols for extraction and purification. Furthermore, this guide explores the broader context of cinnamate ester biosynthesis and offers methodologies for the isolation of minor components from complex essential oil matrices, which is critical for obtaining pure this compound.
Natural Sources of this compound
The occurrence of this compound in nature is limited. The primary documented source is the essential oil of the Meiwa kumquat (Fortunella crassifolia). However, its presence is as a minor constituent, and variations in essential oil composition are common depending on factors such as geographical location, climate, and extraction method.
Fortunella crassifolia (Meiwa Kumquat)
The peel of Fortunella crassifolia is the principal natural source identified to contain this compound. Analysis of the essential oil from this plant has shown the presence of this compound at a concentration of approximately 0.11%.[1] The essential oil is predominantly composed of monoterpene hydrocarbons, with limonene being the most abundant compound.[1][2]
It is important to note that not all analyses of Fortunella crassifolia essential oil have reported the presence of this compound, highlighting the variability of essential oil constituents. One study analyzing five Fortunella species did not detect this compound in their F. crassifolia sample.[3]
Other Potential Sources
While Fortunella crassifolia is the only specifically identified natural source of this compound from the reviewed literature, other closely related citrus species and plants rich in other cinnamate esters, such as Kaempferia galanga and Alpinia zerumbet, are of interest. These plants contain significant amounts of ethyl cinnamate and methyl cinnamate, and their study provides valuable context and analogous methodologies for the isolation of cinnamate esters.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]
Quantitative Data on Essential Oil Composition
The following tables summarize the chemical composition of the essential oils from Fortunella crassifolia and other relevant Fortunella species. This data provides context for the concentration of this compound and the major components that need to be separated during isolation.
Table 1: Chemical Composition of Fortunella crassifolia (Meiwa Kumquat) Peel Essential Oil
| Compound | Concentration (%) | Reference |
| Limonene | 74.79 | [1] |
| Myrcene | 7.11 | [1] |
| Camphene | 1.43 | [1] |
| α-Selinene | 0.70 | [1] |
| α-Pinene | 0.34 | [1] |
| 3,4-Dimethyl styrene | 0.32 | [1] |
| β-Elemene | 0.29 | [1] |
| This compound | 0.11 | [1] |
| Other Esters | 1.61 | [1] |
| Alcohols | 3.31 | [1] |
| Ketones | 1.80 | [1] |
| Aldehydes | 0.18 | [1] |
Table 2: Major Components of Essential Oils from Other Fortunella Species
| Species | Major Component | Concentration Range (%) | References |
| Fortunella japonica (Marumi Kumquat) | Limonene | 93.73 - 96.3 | [3][7] |
| Myrcene | 1.84 | ||
| Fortunella margarita (Nagami Kumquat) | Limonene | 84.2 - 95.6 | [3] |
| Myrcene | 1.4 - 1.5 | [3] |
Biosynthesis of Cinnamate Esters
Cinnamate esters are derived from the phenylpropanoid pathway, a major route in plant secondary metabolism. The pathway begins with the amino acid phenylalanine.
The key enzyme, phenylalanine ammonia-lyase (PAL), converts phenylalanine to cinnamic acid. Cinnamic acid can then be activated to its coenzyme A thioester, cinnamoyl-CoA, by 4-coumarate:CoA ligase (4CL). While the specific enzymes responsible for the formation of this compound have not been elucidated, it is hypothesized that alcohol acyltransferases catalyze the esterification of an activated cinnamic acid intermediate with isopropanol or a related precursor. Direct esterification of cinnamic acid is also a possibility.[5][13][14]
Isolation and Purification of this compound
The isolation of this compound from its natural source involves a multi-step process, beginning with the extraction of the essential oil, followed by fractionation and purification to isolate the target minor component.
Experimental Workflow
The overall workflow for the isolation of this compound from Fortunella crassifolia peel is depicted below.
Detailed Experimental Protocols
This protocol is adapted from standard methods for the extraction of essential oils from citrus peels.
Materials:
-
Fresh Fortunella crassifolia peels
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh approximately 500 g of fresh Fortunella crassifolia peels.
-
Mince the peels into small pieces (approximately 0.5 cm x 0.5 cm) to increase the surface area for extraction.
-
Place the minced peels into a 2 L round-bottom flask and add 1.5 L of distilled water.
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the distillation for 3-4 hours, collecting the oil-water mixture in the separator.
-
After distillation, carefully collect the upper essential oil layer from the separator.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial at 4°C in the dark.
Given the low concentration of this compound, a two-step purification process is recommended.
Part A: Fractional Distillation (Enrichment)
This step aims to separate the essential oil into fractions based on boiling points, thereby enriching the fraction containing this compound.
Materials:
-
Crude Fortunella crassifolia essential oil
-
Vacuum fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings)
-
Heating mantle with a magnetic stirrer
-
Vacuum pump and pressure gauge
-
Collection flasks
Procedure:
-
Set up the vacuum fractional distillation apparatus.
-
Place the crude essential oil in the distillation flask.
-
Reduce the pressure of the system to a suitable level (e.g., 10-20 mmHg) to lower the boiling points of the components and prevent thermal degradation.[22]
-
Gently heat the oil while stirring.
-
Collect different fractions at various temperature ranges. The fraction containing cinnamate esters is expected to distill after the more volatile monoterpenes (like limonene).
-
Analyze each fraction by analytical GC-MS to identify the fraction with the highest concentration of this compound.
Part B: Preparative Gas Chromatography (Final Purification)
This high-resolution technique is suitable for isolating minor components to a high degree of purity.[12][18][21]
Materials:
-
Enriched this compound fraction from fractional distillation
-
Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column) and a fraction collector
-
Helium or hydrogen as carrier gas
-
Solvent for dissolving the sample (e.g., hexane)
Procedure:
-
Dissolve the enriched fraction in a minimal amount of a suitable solvent.
-
Optimize the preparative GC conditions (injector temperature, oven temperature program, carrier gas flow rate) based on analytical GC-MS data to achieve good separation of this compound from other components in the fraction.
-
Inject the sample into the preparative GC.
-
Collect the fraction corresponding to the retention time of this compound using the fraction collector.
-
Multiple injections may be necessary to obtain a sufficient quantity of the pure compound.
-
Confirm the purity of the isolated this compound using analytical GC-MS and its structure by NMR spectroscopy.
Analytical Characterization
The identification and quantification of this compound in the essential oil and its purified fractions are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions (Typical):
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp up to 240°C at 3°C/min, and hold for 10 min.
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
Identification:
-
Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
Conclusion
This compound is a naturally occurring ester found as a minor component in the essential oil of Fortunella crassifolia peel. Its isolation requires a combination of efficient extraction of the essential oil, followed by enrichment and high-resolution purification techniques such as fractional distillation and preparative gas chromatography. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to successfully isolate and characterize this compound from its natural source. Further research into other Fortunella species and other plants rich in cinnamate esters may reveal additional natural sources of this compound.
References
- 1. Chemical Composition and Antimicrobial Activity of the Essential Oil of Kumquat (Fortunella crassifolia Swingle) Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kumquat essential oil | doTERRA Essential Oils [doterra.com]
- 9. Fractional Distillation [manekancor.com]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinapate ester biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. chemistry.muohio.edu [chemistry.muohio.edu]
- 16. fortunella margarita oil, 938464-05-2 [thegoodscentscompany.com]
- 17. US2631145A - Separation of essential oils into component fractions - Google Patents [patents.google.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. louis.uah.edu [louis.uah.edu]
- 20. iscientific.org [iscientific.org]
- 21. researchgate.net [researchgate.net]
- 22. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Cinnamate:CoA Ligase Initiates the Biosynthesis of a Benzoate-Derived Xanthone Phytoalexin in Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical Composition and Antimicrobial Activity of the Essential Oil of Kumquat (Fortunella crassifolia Swingle) Peel – ScienceOpen [scienceopen.com]
- 26. Separation of Cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 27. mdpi.com [mdpi.com]
- 28. HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column | SIELC Technologies [sielc.com]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
- 31. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 32. academics.su.edu.krd [academics.su.edu.krd]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Substituted Cinnamate Esters
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its ester derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] This technical guide delves into the core principles of the structure-activity relationships (SAR) of substituted cinnamate esters, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the cinnamate framework.
Structure-Activity Relationship (SAR) Insights
The biological activity of cinnamate esters is intricately linked to the nature and position of substituents on the phenyl ring, the length and branching of the alkyl or aryl group in the ester moiety, and the stereochemistry of the α,β-unsaturated system.[3][4][5]
Impact of Phenyl Ring Substitution
Substituents on the aromatic ring play a pivotal role in modulating the biological efficacy of cinnamate esters.
-
Antiprotozoal Activity: Studies targeting Leishmania donovani and Trypanosoma brucei have revealed that electron-withdrawing groups, such as a nitro group (NO₂) at the 3-position, significantly enhance antileishmanial potency.[3][5] Dihydroxyphenyl moieties, particularly a catechol-type substitution (3,4-dihydroxy), are crucial for potent activity against T. brucei.[3]
-
Antifungal Activity: The substitution pattern on the phenyl ring significantly influences antifungal properties.[4] For instance, the presence of a trifluoromethyl group can enhance activity against certain fungal strains.[6]
-
Acaricidal Activity: Replacement of the phenyl group with heteroaromatic rings like α-pyridyl or α-furanyl has been shown to significantly increase acaricidal activity against Psoroptes cuniculi.[7]
-
Anticancer Activity: Quantitative structure-activity relationship (QSAR) analyses of cinnamic acid phenethyl esters have demonstrated that the shape, size, and ionization potential, influenced by ring substituents, correlate with their tumor-specificity.[8]
Influence of the Ester Moiety
Modification of the alcohol-derived portion of the ester has profound effects on the compound's physicochemical properties, such as lipophilicity, and consequently, its biological activity.
-
Antimicrobial Activity: The nature of the alkyl group in the ester can significantly impact antimicrobial efficacy.[9][10] For instance, butyl cinnamate has been identified as a potent antifungal agent.[9][10] Generally, increasing the lipophilicity through longer alkyl chains can enhance activity up to a certain point, after which a decrease may be observed.[9] Steric hindrance near the ester group can also positively influence activity.[1]
-
Antiprotozoal Activity: The side chain of the ester has a marked effect on the activity against L. donovani and T. brucei.[3][5]
-
Acaricidal Activity: The type and chain length of the alkoxy group in the ester moiety, as well as steric hindrance near the ester group, are significant factors for acaricidal activity.[7] Esters are generally more active than the corresponding thiol esters or amides.[7]
Quantitative Data Summary
To facilitate a comparative analysis of the structure-activity relationships, the following tables summarize key quantitative data from various studies.
Table 1: Antifungal Activity of Cinnamate Esters
| Compound | R (Ester Group) | Substituent (Phenyl Ring) | Fungus | MIC (µM) | Reference |
| Methyl Cinnamate | Methyl | None | Candida spp. | 789.19 | [9] |
| Ethyl Cinnamate | Ethyl | None | Candida spp. | 726.36 | [9] |
| Propyl Cinnamate | Propyl | None | Candida spp. | 672.83 | [9] |
| Butyl Cinnamate | Butyl | None | Candida spp. | 626.62 | [9][10] |
| Isobutyl Cinnamate | Isobutyl | None | C. albicans, A. niger | 0.89, 0.79 | [6] |
Table 2: Antiprotozoal Activity of Substituted Cinnamate Esters
| Compound | R (Ester Group) | Substituent (Phenyl Ring) | Parasite | IC₅₀ (µM) | Reference |
| Compound A | Alkyl | 4-Hydroxy-3-nitro | L. donovani | Potent | [3] |
| Compound B | Alkyl | 3,4-Dihydroxy | L. donovani | Potent | [3] |
| Compound C | Alkyl | 3,4-Dihydroxy | T. brucei rhodesiense | Significant | [3] |
Table 3: Acaricidal Activity of Cinnamate Ester Analogues
| Compound | R (Ester Group) | Ring System | Mite | LC₅₀ (mM) | Reference |
| Analogue 1 | Various Alkyl | Phenyl | P. cuniculi | 0.36 - 1.07 | [7] |
| Analogue 2 (Compound 40) | Specific Alkyl | α-Furanyl | P. cuniculi | 0.36 | [7] |
Experimental Protocols
The synthesis and biological evaluation of substituted cinnamate esters can be accomplished through various established methodologies.
Synthesis of Substituted Cinnamate Esters
Several synthetic routes are commonly employed to generate libraries of cinnamate esters for SAR studies.
This is a classic and straightforward method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[11][12]
Protocol for the Synthesis of Methyl Cinnamate:
-
Reaction Setup: In a round-bottom flask, combine trans-cinnamic acid (1.0 eq), methanol (excess, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).[11]
-
Reflux: Heat the reaction mixture to reflux for 2-12 hours.[11] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent such as diethyl ether.[11] Neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.[11]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[11]
This method is useful for synthesizing tert-butyl cinnamate esters from substituted bromo-derivatives and tert-butyl acrylate.[3]
General Protocol:
-
Reaction Mixture: Combine the substituted bromo-derivative (1.0 eq), tert-butyl acrylate (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF).
-
Heating: Heat the mixture at an elevated temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
This route involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as Meldrum's acid, followed by reaction with an alcohol.[3]
General Protocol:
-
Activation of Meldrum's Acid: React Meldrum's acid with the desired alcohol.
-
Condensation: Condense the activated Meldrum's acid with a substituted aromatic aldehyde in the presence of a base like pyridine and piperidine.
-
Work-up and Purification: The reaction is worked up by acidification and extraction, followed by purification of the resulting cinnamate ester.
Biological Evaluation
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[9][10]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include positive (fungus with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.[9][10]
The activity against parasites like Leishmania donovani is typically assessed using assays that measure parasite viability.
Protocol:
-
Parasite Culture: Culture the parasites (e.g., amastigotes of L. donovani) in an appropriate medium.
-
Compound Treatment: Add serial dilutions of the test compounds to the parasite cultures in a 96-well plate.
-
Incubation: Incubate the plates under conditions suitable for parasite growth.
-
Viability Assessment: After the incubation period, assess parasite viability using a colorimetric method, such as the MTT assay, which measures metabolic activity.[8]
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms of action and experimental processes is crucial for rational drug design.
General Synthetic Workflow
The synthesis of a library of substituted cinnamate esters for SAR studies typically follows a structured workflow.
Caption: Synthetic workflow for generating and evaluating cinnamate esters.
Phenylpropanoid Biosynthesis Pathway
Cinnamic acid is a key intermediate in the phenylpropanoid pathway in plants, which is responsible for the synthesis of a wide variety of secondary metabolites.[13] Understanding this pathway can provide insights into the natural origins and potential biological roles of cinnamate derivatives.
Caption: Simplified overview of the Phenylpropanoid Pathway.
Proposed Antifungal Mechanism of Action
While the exact mechanisms are still under investigation, a proposed mechanism for the antifungal activity of some cinnamate esters involves disruption of the fungal cell membrane.
Caption: Postulated mechanism of antifungal action for cinnamate esters.
Conclusion and Future Directions
Substituted cinnamate esters represent a promising and adaptable chemical scaffold for the development of new therapeutic agents. The extensive body of research highlights the critical interplay between the substitution patterns on the phenyl ring and the nature of the ester moiety in determining the biological activity profile. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries, facilitating comprehensive SAR studies.
Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Advanced computational methods, such as QSAR and molecular docking, will continue to be invaluable tools for rationally designing more potent and selective cinnamate ester derivatives.[8][14] Furthermore, exploring novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of these promising molecules. The insights and methodologies presented in this guide provide a solid foundation for the continued exploration and exploitation of the therapeutic potential of substituted cinnamate esters.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity | MDPI [mdpi.com]
- 3. Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. aspire.apsu.edu [aspire.apsu.edu]
- 13. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
Investigating the Therapeutic Potential of Isopropyl Cinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl cinnamate, an ester of cinnamic acid, is a compound of growing interest within the scientific community for its potential therapeutic applications. Cinnamic acid and its derivatives, naturally occurring in plants, have long been recognized for a variety of biological activities. The esterification of cinnamic acid, particularly with an isopropyl group, can modulate its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the known biological activities of this compound and its related derivatives, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts.
Antimicrobial Activity
Cinnamic acid and its esters have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The lipophilicity of these compounds is a key factor in their ability to penetrate microbial cell membranes.
Antibacterial and Antifungal Efficacy
While extensive data on this compound is still emerging, studies on related cinnamate esters provide valuable insights into its potential antimicrobial effects. The presence of an isopropyl group has been suggested to be important for antibacterial activity.[1][2] One study reported that this compound was bioactive against yeast strains with a Minimum Inhibitory Concentration (MIC) of 672.83 µM.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Cinnamate Esters
| Compound | Microorganism | MIC (µM) | Reference |
| This compound | Yeast Strains | 672.83 | [2] |
| Methyl Cinnamate | Candida albicans | 789.19 | [1] |
| Candida tropicalis | 789.19 | [1] | |
| Candida glabrata | 789.19 | [1] | |
| Staphylococcus aureus | >1578.16 | [1] | |
| Pseudomonas aeruginosa | >1578.16 | [1] | |
| Ethyl Cinnamate | Candida albicans | 726.36 | [1] |
| Candida tropicalis | 726.36 | [1] | |
| Candida glabrata | 726.36 | [1] | |
| Staphylococcus aureus | >1452.72 | [1] | |
| Pseudomonas aeruginosa | >1452.72 | [1] | |
| Propyl Cinnamate | Candida albicans | 672.83 | [2] |
| Candida tropicalis | 672.83 | [2] | |
| Candida glabrata | 672.83 | [2] | |
| Staphylococcus aureus | >1345.66 | [1] | |
| Pseudomonas aeruginosa | >1345.66 | [1] | |
| Butyl Cinnamate | Candida albicans | 626.62 | [1] |
| Candida tropicalis | 626.62 | [1] | |
| Candida glabrata | 626.62 | [1] | |
| Staphylococcus aureus | >1253.24 | [1] | |
| Pseudomonas aeruginosa | >1253.24 | [1] | |
| 4-Isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 | [1][2] |
| Staphylococcus epidermidis | 458.15 | [1] | |
| Pseudomonas aeruginosa | 458.15 | [1] |
Note: Data for some related compounds are included for comparative purposes.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of cinnamate derivatives is believed to involve the disruption of the microbial cell membrane. For fungi, it has been suggested that these compounds interact with ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death.[1]
Caption: Antifungal action of cinnamate esters targeting the cell membrane.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Materials:
-
This compound
-
Test microorganism (bacterial or fungal strain)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettes
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar plate. Select isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the sterile broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of cinnamic acid esters against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Cytotoxicity Against Cancer Cell Lines
While specific IC50 values for this compound are not extensively documented in publicly available literature, data from other cinnamic acid esters suggest potential anticancer activity. The cytotoxic effects are dependent on the specific ester and the cancer cell line being tested.
Table 2: Cytotoxicity (IC50 in µM) of Cinnamic Acid Derivatives in Human Cancer Cell Lines
| Compound | HCT-116 (Colon) | PC3 (Prostate) | SNB-19 (Astrocytoma) | HL60 (Leukemia) | Reference |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | 16.2 | 20.1 | 22.4 | - | [3] |
| Cinnamic Acid | - | - | - | 2400 (HT-144, Melanoma) | [4] |
Note: This table presents data for related cinnamic acid derivatives to indicate the potential for anticancer activity in this class of compounds. Further studies are required to determine the specific IC50 values for this compound.
Putative Mechanisms of Anticancer Action
The anticancer effects of cinnamic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and NF-κB pathways, and to induce apoptosis.
Caption: Potential inhibition of the MAPK/ERK pathway by this compound.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity
Cinnamic acid and its derivatives have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Inhibition of Inflammatory Mediators
While specific data for this compound is limited, related compounds like cinnamaldehyde have been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5] This suggests that this compound may also exhibit anti-inflammatory effects.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of cinnamic acid derivatives are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Antioxidant Activity
The antioxidant properties of cinnamic acid and its derivatives are attributed to their ability to scavenge free radicals.
Radical Scavenging Activity
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare various concentrations of this compound in the same solvent.
-
Reaction Mixture: In a microplate well or cuvette, mix the this compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Synthesis of this compound
This compound can be synthesized through the esterification of cinnamic acid with isopropanol.
General Synthesis Workflow
References
- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Isopropyl Cinnamate: A Comprehensive Technical Guide for Researchers
An In-depth Examination of Isopropyl Cinnamate as a Fragrance and Flavor Compound
This compound, a cinnamic acid ester, is a versatile aromatic compound with significant applications in the fragrance, flavor, and cosmetic industries. Its characteristic warm, balsamic, and sweet aroma, with fruity and floral undertones, makes it a valuable ingredient in a wide array of consumer products.[1] This technical guide provides a detailed overview of this compound, focusing on its chemical and physical properties, synthesis methodologies, biological activities, and safety profile, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow viscous liquid.[2][3] A comprehensive summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C12H14O2 | |
| Molecular Weight | 190.24 g/mol | |
| CAS Number | 7780-06-5 | [1] |
| Appearance | Colorless to pale yellow viscous liquid | [2][3] |
| Odor | Balsamic, sweet, dry amber-like, with fruity notes | [2][3] |
| Boiling Point | 261 - 273 °C | [4][5] |
| Melting Point | 39 °C | [4] |
| Density | 1.020 - 1.0320 g/mL at 20-25 °C | [2][4][5] |
| Refractive Index | 1.541 - 1.548 at 20°C | [2][5] |
| Flash Point | 110 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in ethanol and oils | [2][3] |
| Vapor Pressure | 0.00744 mmHg at 25 °C | |
| FEMA Number | 2939 | [2] |
| GRAS Status | Yes | [2][6][7] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer-Speier esterification of cinnamic acid with isopropanol, typically in the presence of an acid catalyst.[3][8] Microwave-assisted synthesis has also been explored as a more efficient alternative.[9][10]
Experimental Protocol: Fischer-Speier Esterification
This protocol is a generalized procedure based on common laboratory practices for Fischer-Speier esterification.[8][11]
Materials:
-
trans-Cinnamic acid
-
Isopropyl alcohol (Isopropanol)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve trans-cinnamic acid in an excess of isopropyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Experimental Protocol: Microwave-Assisted Synthesis
A study on microwave-assisted synthesis of this compound reported the following optimized conditions.[9]
Materials:
-
Cinnamic acid (2 g)
-
Isopropyl alcohol
-
Macroporous resin catalyst (CAT-601)
Optimized Conditions:
-
Molar ratio of cinnamic acid to isopropyl alcohol: 1:10
-
Reaction temperature: 105°C
-
Microwave power: 400W
-
Catalyst dose: 25% of the weight of the reagents
-
Reaction time: 12.5 minutes
-
Reported Yield: 39.2%
Spectroscopic Data
The structural identification of this compound is confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Reference |
| 7.67 (1H, d, J = 16.0 Hz), 7.55–7.49 (2H, m), 7.42–7.33 (2H, m), 6.42 (1H, d, J = 16.0 Hz), 5.14 (1H, hep, J = 6.3 Hz), 1.32 (6H, d, J = 6.3 Hz) | 166.7, 144.4, 134.7, 130.3, 129.0, 128.1, 119.0, 67.9, 22.1 | [12] |
Applications in Fragrance and Flavor
This compound is widely used as a fragrance ingredient in perfumes, candles, and cosmetics, valued for its balsamic, floral, and woody aroma.[1] It also acts as a fixative, enhancing the longevity of scents.[1] In the flavor industry, it is used as a flavoring agent in various food and beverage products, contributing a mild, balsamic, and floral taste profile.[1][2] It is recognized as a flavor enhancer and flavoring agent by the FDA and has been affirmed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[2][13]
Research on Biological and Toxicological Effects
Recent research has begun to explore the biological activities of this compound beyond its traditional applications.
Antimicrobial and Larvicidal Activity
Studies have indicated that this compound possesses antimicrobial properties. The presence of an isopropyl group has been suggested as being important for its antibacterial activity.[14][15] Furthermore, it has demonstrated larvicidal activity against the mosquito species Aedes aegypti, with a reported LC50 value of 0.52 mM.[16]
Anti-aging Potential and Signaling Pathway
A study investigating the effects of this compound on the nematode Caenorhabditis elegans found that it can prolong its lifespan, suggesting anti-aging potential.[17] The proposed mechanism involves the inhibition of phosphodiesterase 4A (PDE4A), leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates the downstream PKA/CREB signaling axis, promoting the expression of antioxidant enzyme genes and reducing oxidative stress.[17] It is important to note that these findings are based on a model organism and require further investigation in mammalian systems.[17]
Safety and Toxicology
This compound has been evaluated for safety in its use as a fragrance ingredient. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that the existing information supports its use under current practices.[6][18] The genotoxicity was assessed by reading across to its hydrolysis products, isopropanol and cinnamic acid, which were found to be non-genotoxic.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2]
The following table summarizes the maximum acceptable concentrations of this compound in various consumer product categories as established by the International Fragrance Association (IFRA).[6]
| IFRA Category | Product Type | Max. Acceptable Concentration (%) |
| 1 | Products applied to the lips | 0.22 |
| 2 | Products applied to the axillae | 0.066 |
| 3 | Products applied to the face/body using fingertips | 1.3 |
| 4 | Fine fragrances | 1.2 |
| 5A | Body lotion | 0.32 |
| 6 | Products with oral and lip exposure | 0.73 |
| 9 | Rinse-off products (e.g., bar soap) | 2.4 |
| 10A | Household care with hand contact | 8.7 |
Visualizing Chemical and Biological Processes
Fischer-Speier Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer-Speier esterification.
Caption: General workflow for the synthesis of this compound.
Proposed Anti-aging Signaling Pathway
This diagram depicts the proposed signaling pathway for the anti-aging effects of this compound in C. elegans.
Caption: Proposed signaling pathway of this compound in C. elegans.
References
- 1. This compound | 7780-06-5 | Flavor Ingredient Supplier [chemicalbull.com]
- 2. This compound | C12H14O2 | CID 5273464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98 | 7780-06-5 [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. Study on Microwave-assisted Synthesis of this compound Catalyzed by Macroporous Resin [aeeisp.com]
- 10. Microwave Assisted Synthesis of this compound Using Solid Super Acid Catalyst [spkx.net.cn]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. femaflavor.org [femaflavor.org]
- 14. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciforum.net [sciforum.net]
- 18. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7780-06-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopropyl Cinnamate: A Technical Guide to its Insect Repellent Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl cinnamate, an ester of cinnamic acid, has demonstrated notable insect repellent properties, positioning it as a compound of interest for the development of novel repellent formulations. This technical guide provides a comprehensive overview of the current research on this compound as an insect repellent. It consolidates available data on its efficacy against various insect vectors, delves into its toxicological profile, and outlines detailed experimental protocols for its evaluation. Furthermore, this guide explores the hypothesized mechanisms of action, including potential interactions with the insect olfactory system and enzymatic inhibition. While direct research on this compound's specific mode of action is limited, this document synthesizes information from related cinnamic acid derivatives to provide a foundational understanding for future research and development in this area.
Introduction
The ongoing search for effective and safe insect repellents is driven by the need to combat the transmission of vector-borne diseases and reduce the nuisance of biting insects. While synthetic repellents like DEET remain the gold standard, there is growing interest in alternative compounds with favorable safety profiles and pleasant sensory characteristics. Cinnamic acid and its esters, naturally occurring compounds found in various plants, have long been recognized for their aromatic properties and are now being investigated for their bioactivities, including insect repellency. This compound, in particular, was identified as an excellent insect repellent in early studies. This guide aims to provide a detailed technical resource for researchers and professionals interested in the further investigation and development of this compound as a viable insect repellent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄O₂ | PubChem |
| Molecular Weight | 190.24 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | Sigma-Aldrich[1] |
| Odor | Balsamic, fruity | Sigma-Aldrich[1] |
| Boiling Point | 273 °C (lit.) | Sigma-Aldrich[1] |
| Density | 1.02 g/mL at 25 °C (lit.) | Sigma-Aldrich[1] |
| Refractive Index | n20/D 1.546 (lit.) | Sigma-Aldrich[1] |
| Solubility | Soluble in organic solvents (alcohols, ethers), insoluble in water. |
Efficacy as an Insect Repellent
The insect repellent properties of this compound have been primarily evaluated against mosquitoes. The foundational data comes from a 1946 patent, which demonstrated its effectiveness against Aedes aegypti and Anopheles quadrimaculatus.
Table 2: Repellent Efficacy of this compound Against Mosquitoes
| Formulation | Insect Species | Average Repellent Time (minutes) |
| Undiluted this compound | Aedes aegypti | 245 |
| Anopheles quadrimaculatus | 234 | |
| 75% this compound, 25% Mineral Oil | Aedes aegypti | 273 |
| Anopheles quadrimaculatus | 143 | |
| 75% this compound, 25% Olive Oil | Aedes aegypti | 220 |
| Anopheles quadrimaculatus | 98 | |
| 75% this compound, 25% Ethanol | Aedes aegypti | 300 |
| Anopheles quadrimaculatus | 163 |
Source: US Patent 2,390,249
While specific data for this compound against other insects is scarce, research on related cinnamic acid derivatives and essential oils rich in these compounds suggests a broader potential spectrum of activity. For instance, cinnamon oil, which contains cinnamates, has shown repellency against various species of Aedes, Anopheles, and Culex mosquitoes, as well as flies and ticks.[2][3][4][5] Methyl cinnamate has been identified as a repellent compound for Aedes aegypti.[6]
Mechanism of Action (Hypothesized)
The precise mechanism by which this compound exerts its repellent effect is not yet fully elucidated. However, research on related compounds provides two primary hypothesized pathways: interaction with the insect olfactory system and inhibition of acetylcholinesterase (AChE).
Interaction with the Olfactory System
The insect olfactory system is a complex network of olfactory receptor neurons (ORNs) that detect volatile chemical cues.[7] Repellents can act by either activating ORNs that trigger an aversion response or by blocking the function of ORNs that detect host attractants.[8] Studies using gas chromatography-electroantennographic detection (GC-EAD) have shown that methyl cinnamate elicits a response from the antennae of Aedes aegypti, indicating a direct interaction with their olfactory receptors.[6] It is plausible that this compound acts in a similar manner, binding to specific olfactory receptors and triggering a behavioral avoidance response.
Acetylcholinesterase (AChE) Inhibition
Another potential mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[9] AChE breaks down the neurotransmitter acetylcholine, and its inhibition leads to overstimulation of the nervous system, paralysis, and death. Molecular docking studies have suggested that the larvicidal activity of some cinnamic acid derivatives may be due to the inhibition of AChE. Furthermore, cinnamaldehyde, a related compound, has been shown to exert its repellent effect on ticks through the modulation of tick AChE. While this mechanism is more commonly associated with insecticides, sublethal effects could manifest as repellency.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A standard laboratory procedure for the synthesis of this compound is through the Fischer esterification of cinnamic acid with isopropanol, using a strong acid catalyst.
Materials:
-
trans-Cinnamic acid
-
Isopropanol (2-propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve trans-cinnamic acid in an excess of isopropanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (isopropanol and any extraction solvent) under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Arm-in-Cage Repellency Assay
The "arm-in-cage" method is a standard laboratory protocol for evaluating the efficacy of topical insect repellents.
Materials:
-
Test cages (e.g., 30x30x30 cm) containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 50-200).
-
Human volunteers.
-
This compound formulation and a control substance (e.g., ethanol).
-
Micropipette or syringe for precise application.
-
Gloves to protect the hands.
-
Timer.
Procedure:
-
A defined area of a volunteer's forearm is marked for application.
-
The test substance (this compound formulation) is applied evenly to the marked area at a specific dose (e.g., 1.0 mg/cm²). The other arm may be treated with a control substance.
-
The volunteer's treated forearm is exposed inside the mosquito cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
The number of mosquito landings and/or probings (attempts to bite) is recorded during each exposure period.
-
The "Complete Protection Time" (CPT) is determined as the time from application until the first confirmed bite (or a predefined number of landings/probings).
-
The test is replicated with multiple volunteers and mosquito cages to ensure statistical validity.
Toxicology and Safety
A comprehensive safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM). The key findings indicate a favorable safety profile for its use in cosmetic and fragrance applications.
-
Metabolism: this compound is expected to rapidly hydrolyze to cinnamic acid and isopropanol upon skin contact. The safety assessment of these hydrolysis products supports the overall safety of this compound.
-
Dermal Toxicity: In a human repeat insult patch test (HRIPT), a material containing 20% this compound did not induce skin sensitization.
-
Genotoxicity: Based on data from its hydrolysis products, this compound is not considered to have genotoxic potential.
-
Systemic Toxicity: The available data on the hydrolysis products do not indicate a concern for systemic toxicity at current exposure levels from fragrance use.
Table 3: Summary of Toxicological Endpoints for this compound
| Endpoint | Result | Comment |
| Acute Oral Toxicity | Low | Based on data for analogous compounds. |
| Dermal Irritation/Sensitization | Not a sensitizer | HRIPT on a material containing 20% this compound. |
| Genotoxicity | Not expected to be genotoxic | Based on data for hydrolysis products (cinnamic acid and isopropanol). |
| Phototoxicity | Not expected to be phototoxic | Based on UV absorption spectrum. |
Conclusion and Future Directions
This compound demonstrates significant potential as an effective and safe insect repellent, particularly against mosquitoes. Its pleasant fragrance and favorable toxicological profile make it an attractive candidate for incorporation into cosmetic and personal care products. However, to fully realize its potential, further research is warranted in several key areas:
-
Elucidation of the Mechanism of Action: Electrophysiological studies, such as single sensillum recording, are needed to identify the specific olfactory receptors that interact with this compound. Further investigation into its potential as an AChE inhibitor is also required.
-
Broad-Spectrum Efficacy: Standardized repellency assays should be conducted against a wider range of insect vectors, including different mosquito species, ticks, and flies, to determine its full spectrum of activity.
-
Field Studies: The efficacy of this compound formulations should be evaluated in real-world field conditions to confirm its performance outside of the laboratory.
-
Formulation Development: Research into advanced formulations, such as microencapsulation or controlled-release technologies, could enhance the duration of repellency and improve its practical utility.
By addressing these research gaps, the scientific community can build upon the foundational knowledge of this compound and pave the way for the development of new and improved insect repellent technologies.
References
- 1. Insect-specific irreversible inhibitors of acetylcholinesterase in pests including the bed bug, the eastern yellowjacket, German and American cockroaches, and the confused flour beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
Synthesis and Screening of Novel Isopropyl Cinnamate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The esterification of cinnamic acid, particularly to form isopropyl cinnamate and its analogs, offers a promising avenue for the development of novel therapeutic agents with enhanced potency and favorable pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, screening methodologies, and biological activities of this important class of compounds.
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data on the synthesis and biological screening of this compound and related analogs, facilitating a comparative analysis of their efficacy.
Table 1: Synthesis of Cinnamic Acid Esters under Various Conditions
| Ester | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methyl Cinnamate | Sulfuric Acid | 50 | Methanol | Reflux | 1.5 h | 99 | [1] |
| Methyl Cinnamate | Sulfuric Acid | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 97 | [1] |
| Menthyl Cinnamate | Sulfuric Acid | Catalytic | Toluene | 60 | 5 h | 96.38 | [2] |
| 5-isopropyl-2-methylphenyl-cinnamate | - | - | - | - | - | 55 | [3] |
Table 2: Antimicrobial Activity of Cinnamate Analogs (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µM) |
| This compound | Candida albicans | 672.83 |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 |
| Propyl Cinnamate | Candida albicans | 672.83 |
| Butyl Cinnamate | Candida albicans | 626.62 |
| Methyl Cinnamate | Candida albicans | 789.19 |
| Ethyl Cinnamate | Candida albicans | 726.36 |
| Decyl Cinnamate | Staphylococcus aureus | 550.96 |
| Benzyl Cinnamate | Staphylococcus aureus | 537.81 |
Data for the first six compounds sourced from de Morais et al. (2023)[4][5]. Data for the last two compounds sourced from the same study[4][5].
Table 3: Cytotoxic Activity of Cinnamic Acid Analogs (IC50)
| Compound | Cancer Cell Line | IC50 (µM) |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon) | 16.2 |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | PC3 (Prostate) | >100 |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | SNB-19 (Astrocytoma) | 20.4 |
| Cinnamic Acid | HT-144 (Melanoma) | 2400 |
Data for the first three entries sourced from a 2021 study on cinnamic esters. Data for the last entry sourced from a study on cinnamic acid's effect on melanoma cells.
Experimental Protocols
Detailed methodologies for the synthesis and screening of this compound analogs are crucial for reproducibility and further development.
Synthesis of this compound Analogs
1. Fischer-Speier Esterification (Conventional Heating)
This is a classic and widely used method for the synthesis of esters.
-
Materials:
-
Substituted Cinnamic Acid (1.0 eq)
-
Isopropanol (or other alcohol, excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 2-5 mol%)
-
Toluene (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Organic Solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)
-
-
Procedure:
-
Dissolve the substituted cinnamic acid in an excess of isopropanol and toluene in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 1-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol and solvent under reduced pressure.
-
Dilute the residue with an organic solvent like diethyl ether and wash with water.
-
Neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
2. Microwave-Assisted Esterification
This method significantly reduces reaction times.
-
Materials:
-
Substituted Cinnamic Acid (1.0 eq)
-
Isopropanol (or other alcohol)
-
Concentrated Sulfuric Acid or p-Toluenesulfonic Acid (catalytic amount)
-
Microwave reactor vials
-
-
Procedure:
-
In a microwave reaction vessel, combine the substituted cinnamic acid, isopropanol, and a catalytic amount of acid.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to a set temperature (e.g., 110°C) for a short duration (e.g., 2-10 minutes).
-
After the reaction, allow the vessel to cool to a safe temperature.
-
Follow the workup procedure as described in the conventional heating method (steps 6-11) to isolate and purify the ester.
-
Screening of Biological Activities
1. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of an analog against various microorganisms.
-
Materials:
-
Test compound (this compound analog)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Spectrophotometer (optional, for reading optical density)
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in the broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism, determined by visual inspection or by measuring the optical density.
-
2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound analog)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
-
Mandatory Visualizations
Signaling Pathway: NF-κB
Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Experimental Workflow: Synthesis
A generalized workflow for the synthesis and purification of this compound analogs.
Caption: A typical experimental workflow for the synthesis of this compound analogs.
Logical Relationship: Screening Cascade
A logical workflow for the screening of novel this compound analogs to identify lead compounds.
Caption: A logical cascade for the screening and development of lead compounds.
References
An In-depth Technical Guide on the Use of Isopropyl Cinnamate in Cosmetic Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl cinnamate is an ester of cinnamic acid and isopropanol, primarily utilized in the cosmetic and fragrance industries for its aromatic properties.[1][2][3] Beyond its use as a fragrance ingredient, the chemical structure of this compound, a derivative of cinnamic acid, suggests potential for other functional applications in cosmetic science, including UV protection and antioxidant activity. This technical guide provides a comprehensive overview of the available scientific data and experimental methodologies relevant to the study of this compound and related cinnamate esters in a cosmetic science context.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for formulation development and for predicting its behavior in cosmetic systems and its interaction with the skin.
| Property | Value | Reference |
| Chemical Name | Isopropyl (E)-3-phenylprop-2-enoate | [4] |
| CAS Number | 7780-06-5 | [4] |
| Molecular Formula | C₁₂H₁₄O₂ | [4] |
| Molecular Weight | 190.24 g/mol | [4] |
| Boiling Point | 261-270 °C | [1][5] |
| Density | ~1.032 g/cm³ at 20 °C | [5] |
| Refractive Index | 1.546 at 20 °C | [3][6] |
| logP (o/w) | 3.321 (estimated) | [1][2] |
| Water Solubility | 79.69 mg/L at 25 °C (estimated) | [1][2] |
| Appearance | Colorless to pale yellow oily liquid | [1][2] |
Synthesis of this compound
This compound is typically synthesized via Fischer esterification, a reaction between cinnamic acid and isopropanol in the presence of an acid catalyst.[7][8][9][10]
Experimental Protocol: Fischer Esterification
This protocol describes a general laboratory procedure for the synthesis of this compound.
Materials:
-
Cinnamic acid
-
Isopropanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable organic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve cinnamic acid in an excess of isopropanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux with stirring for a specified time (e.g., 1-2 hours) to drive the equilibrium towards the ester product.
-
After cooling, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation.
Cosmetic Science Applications and Experimental Protocols
UV Absorption and Photoprotection
4.1.1 Experimental Protocol: UV-Vis Spectroscopy for Absorbance Spectrum
Objective: To determine the UV absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., ethanol, cyclohexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Calibrate the spectrophotometer using the pure solvent as a blank.
-
Measure the absorbance of each dilution across the UV range (e.g., 200-400 nm).
-
Plot absorbance versus wavelength to obtain the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), calculate the molar absorption coefficient (ε) from the absorbance at λmax, the concentration (c), and the path length of the cuvette (b).
Antioxidant Activity
Cinnamic acid and its derivatives, particularly those with phenolic hydroxyl groups, are recognized for their antioxidant properties.[17] The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals. While direct antioxidant data for this compound is limited, studies on structurally similar ferulic acid esters provide valuable insights. Ferulic acid is a hydroxycinnamic acid.
| Compound | IC₅₀ (µM) in Rat Liver Microsomes | Reference |
| Ferulic Acid | 243.84 | [18][19] |
| C7 Ferulate | > 20 | [18][19] |
| C8 Ferulate (linear) | 12.40 | [18][19] |
| C9 Ferulate | 19.74 | [18][19] |
| C11 Ferulate | > 20 | [18][19] |
| C12 Ferulate | 11.03 | [18][19] |
4.2.1 Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Positive control (e.g., ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (this compound) and the positive control in methanol.
-
In a microplate or cuvettes, mix a defined volume of each sample dilution with the DPPH working solution.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each reaction at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Skin Penetration and Permeation
4.3.1 Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
Objective: To determine the skin permeation profile of this compound.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
This compound formulation
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Mount the excised skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with receptor fluid and maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a finite dose of the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor fluid.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
At the end of the experiment, analyze the amount of this compound remaining on the skin surface, within the stratum corneum (via tape stripping), and in the deeper skin layers.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Potential Mechanism of Action: Signaling Pathways
While direct research on the effects of this compound on skin cell signaling is scarce, studies on its parent compound, cinnamic acid, provide valuable insights. In the skin, ester-containing compounds like this compound can be hydrolyzed by cutaneous esterases, releasing cinnamic acid and isopropanol. Cinnamic acid has been shown to influence key signaling pathways in skin cells.
One study demonstrated that trans-cinnamic acid induces the migration of fibroblasts, which is crucial for wound healing and skin regeneration.[24][25] This effect was found to be mediated through the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[24][25] Another study on a Cinnamomum cassia bark extract, which contains cinnamic acid, showed that it promotes the differentiation of keratinocytes, the primary cells of the epidermis, also via the p38 MAPK pathway.[26][27]
Safety and Toxicology
The safety of cosmetic ingredients is paramount. This compound has been assessed by the Research Institute for Fragrance Materials (RIFM) and is considered to have a low potential for toxicity.[16] It is not expected to be phototoxic or photoallergenic based on its UV/Vis spectra.[16] However, as with many fragrance ingredients, it may have some potential for skin and eye irritation. In vitro cytotoxicity studies on human skin cell lines, such as keratinocytes (HaCaT) and fibroblasts (e.g., CCD-1064Sk), are standard methods for assessing the potential for skin irritation.[28][29]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of this compound to cause cytotoxicity in human skin cells.
Materials:
-
Human keratinocyte (HaCaT) or fibroblast cell line
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Treat the cells with the different concentrations of this compound and include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Conclusion
This compound is a widely used fragrance ingredient with potential for broader applications in cosmetic science, including photoprotection and antioxidant benefits. This technical guide has summarized the available data on its physicochemical properties, synthesis, and potential biological activities. While specific quantitative data for this compound in some areas remains limited, information from structurally related cinnamate esters provides a strong basis for further research and development. The experimental protocols detailed herein offer standardized methodologies for the comprehensive evaluation of this compound and other novel cosmetic ingredients. Future research should focus on generating specific data for this compound to fully elucidate its potential as a multifunctional cosmetic ingredient.
References
- 1. This compound [thegoodscentscompany.com]
- 2. This compound [perflavory.com]
- 3. 肉桂酸异丙酯 ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C12H14O2 | CID 5273464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound = 96 , FG 7780-06-5 [sigmaaldrich.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. cerritos.edu [cerritos.edu]
- 10. researchgate.net [researchgate.net]
- 11. atamankimya.com [atamankimya.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]
- 14. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight. | Semantic Scholar [semanticscholar.org]
- 20. Effects of Isopropyl Palmitate on the Skin Permeation of Drugs [jstage.jst.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. The enhancing effect of a triethanolamine-ethanol-isopropyl myristate mixed system on the skin permeation of acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of isopropyl palmitate on the skin permeation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Time-of-day dependent promotion of keratinocyte differentiation by Cinnamomum cassia bark extract through the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scielo.br [scielo.br]
- 29. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Synthetic methods for preparing isopropyl cinnamate
An Overview of Synthetic Routes for Isopropyl Cinnamate
This compound, a key ingredient in fragrances and cosmetics, is prized for its balsamic, fruity, and floral aroma.[1] Its synthesis is a common objective in both academic and industrial laboratories. This document provides detailed application notes and protocols for the primary methods of its preparation, with a focus on Fischer esterification and microwave-assisted synthesis, which are well-documented in the literature.
Comparative Analysis of Synthetic Methods
The choice of synthetic route for this compound often depends on desired reaction time, yield, and available equipment. The following table summarizes quantitative data from various reported methods to facilitate comparison.
| Method | Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Fischer Esterification | Sulfuric Acid | Cinnamic Acid, Isopropanol | 1:excess | Reflux | 1 hour | 42-55 (for similar esters) | [2] |
| Microwave-Assisted | Macroporous Resin (CAT-601) | Cinnamic Acid, Isopropanol | 1:10 | 105 | 12.5 minutes | 39.2 | [3] |
| Microwave-Assisted | Solid Super Acid (Ga₂O₃/SO₄²⁻/ZrO₂) | Cinnamic Acid, Isopropanol | N/A | N/A | N/A | N/A | [4] |
| From Cinnamaldehyde | Silica Gel | Cinnamaldehyde, Isopropanol, Chloronil | N/A | Room Temperature | 20 hours | N/A | [5] |
Experimental Protocols
Fischer Esterification
This is a classic and widely used method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[6][7][8]
Application Notes:
This method is suitable for undergraduate organic chemistry labs and large-scale industrial production due to its simplicity and the use of inexpensive reagents.[2][6] The reaction is an equilibrium process; therefore, using an excess of the alcohol (isopropanol) or removing water as it forms can drive the reaction towards the product.[7][9] Purification is typically achieved through extraction and column chromatography.[6]
Experimental Protocol:
-
To a round-bottom flask, add 0.75 g of trans-cinnamic acid and 25 mL of isopropanol.[2]
-
Stir the mixture until the cinnamic acid is completely dissolved.
-
Carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.[2]
-
Fit the flask with a condenser and reflux the mixture for approximately one hour.[2]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous layer with 25 mL of diethyl ether.
-
Wash the organic layer sequentially with 25 mL of 5% sodium bicarbonate solution and 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 90:10).[2]
Microwave-Assisted Synthesis
Microwave irradiation offers a green and efficient alternative to conventional heating, significantly reducing reaction times and often improving yields.[4][10]
Application Notes:
This method is ideal for rapid synthesis and process optimization.[11] The use of solid acid catalysts, such as macroporous resins or supported superacids, simplifies product purification as the catalyst can be easily filtered off.[3][4] This approach aligns with the principles of green chemistry by reducing energy consumption and waste.[10]
Experimental Protocol:
-
In a microwave-safe vessel, combine 2 g of cinnamic acid and isopropanol in a 1:10 molar ratio.[3]
-
Add a macroporous resin catalyst (e.g., CAT-601), with the catalyst amount being 25% of the total reagent weight.[3]
-
Seal the vessel and place it in a multimode microwave reactor.
-
Set the microwave power to 400W and the reaction temperature to 105°C.[3]
-
Irradiate the mixture for 12.5 minutes.[3]
-
After the reaction is complete and the vessel has cooled, filter the mixture to remove the catalyst.
-
Evaporate the excess isopropanol under reduced pressure to obtain the crude product.
-
Further purification can be performed by distillation or column chromatography if necessary.
Other Synthetic Approaches
While Fischer esterification and microwave-assisted synthesis are common, other methods have been explored:
-
Enzymatic Synthesis: Lipase-catalyzed esterification presents a highly selective and environmentally benign route.[12][13] For instance, Lipozyme TLIM has been effectively used to synthesize ethyl cinnamate with yields up to 99%, suggesting its potential for this compound synthesis.[13]
-
Transesterification: This method involves the conversion of one ester to another. It can be performed under acidic or basic conditions, or with enzymatic catalysis.[14][15] It could be a viable route starting from a more readily available cinnamate ester.
-
Synthesis from Cinnamaldehyde: A one-step process has been developed for the direct oxidation of cinnamaldehyde to the corresponding ester in the presence of an oxidizing agent and a catalyst.[5]
These alternative methods, while promising, are less documented specifically for this compound and may require significant optimization for high yields.
References
- 1. This compound | 7780-06-5 | Flavor Ingredient Supplier [chemicalbull.com]
- 2. aspire.apsu.edu [aspire.apsu.edu]
- 3. Study on Microwave-assisted Synthesis of this compound Catalyzed by Macroporous Resin [aeeisp.com]
- 4. Microwave Assisted Synthesis of this compound Using Solid Super Acid Catalyst [spkx.net.cn]
- 5. US20080045742A1 - Single step green process for the preparation of substituted cinnamic esters with trans-selectivity - Google Patents [patents.google.com]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. element-msc.ru [element-msc.ru]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ester synthesis by transesterification [organic-chemistry.org]
Application Notes and Protocols: Fischer Esterification of Cinnamic Acid and Isopropanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of isopropyl cinnamate through the Fischer esterification of trans-cinnamic acid and isopropanol, utilizing sulfuric acid as a catalyst. This compound is an important ester with applications in the fragrance, cosmetic, and pharmaceutical industries.[1][2] This protocol outlines the reaction setup, work-up procedure, and purification methods. Additionally, it includes a summary of quantitative data and characterization of the final product.
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[3][4][5][6] The reaction is reversible and typically requires conditions that shift the equilibrium towards the product, such as using an excess of one reactant (usually the alcohol) or removing water as it is formed.[4][7] This application note details the synthesis of this compound, a compound with a balsamic, sweet, and fruity aroma, from trans-cinnamic acid and isopropanol.[1]
Experimental Protocol
Materials
-
trans-Cinnamic acid
-
Isopropanol (Isopropyl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for filtration
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-cinnamic acid in an excess of isopropanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[3] Maintain the reflux for approximately 2 to 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up - Extraction and Neutralization:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted cinnamic acid.[8] Be cautious as CO₂ gas will be evolved.
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess isopropanol, yielding the crude this compound.
-
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | [9] |
| Molecular Weight | 190.24 g/mol | [9] |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 273 °C | [10] |
| Density | 1.02 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.546 | [10] |
Reaction Parameters and Yield
While a specific yield for the Fischer esterification of cinnamic acid and isopropanol is not extensively reported, a similar synthesis starting from cinnamaldehyde reports a high yield. General Fischer esterification procedures for cinnamic acid with other short-chain alcohols also show high conversion rates.
| Starting Material | Alcohol | Catalyst | Reaction Time | Temperature | Yield | Reference |
| Cinnamaldehyde | Isopropanol | Not Specified | Not Specified | Not Specified | 89% | [11] |
| Cinnamic Acid | Various Alcohols | Sulfuric Acid | 1-4 hours | Reflux | High (expected) | [8] |
Characterization Data: this compound
¹H NMR (400 MHz, CDCl₃): δ 7.67 (1H, d, J = 16.0 Hz), 7.55–7.49 (2H, m), 7.42–7.33 (2H, m), 6.42 (1H, d, J = 16.0 Hz), 5.14 (1H, hep, J = 6.3 Hz), 1.32 (6H, d, J = 6.3 Hz).[11]
¹³C NMR (from spectral database): Chemical shifts (δ) in ppm. (Specific peak assignments can be found in spectral databases).
Experimental Workflow
Caption: Experimental workflow for the Fischer esterification of cinnamic acid and isopropanol.
Reaction Mechanism
Caption: The reaction mechanism for the acid-catalyzed Fischer esterification.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aspire.apsu.edu [aspire.apsu.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. hmdb.ca [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C12H14O2 | CID 5273464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Microwave Assisted Synthesis of this compound Using Solid Super Acid Catalyst [spkx.net.cn]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Enzymatic Synthesis of Cinnamate Esters Using Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various cinnamate esters using lipases. This environmentally friendly method offers high selectivity and operates under mild conditions, making it a valuable alternative to traditional chemical synthesis.
Introduction
Cinnamate esters are a significant class of organic compounds widely utilized in the fragrance, flavor, cosmetic, and pharmaceutical industries. Their applications range from providing fruity and floral scents to acting as UV filters and possessing various biological activities. The enzymatic synthesis of these esters, primarily through esterification or transesterification catalyzed by lipases, has garnered considerable attention. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can function in non-aqueous media to catalyze the formation of ester bonds. This biocatalytic approach circumvents the harsh conditions and potential side reactions associated with chemical methods.
This document outlines the synthesis of several key cinnamate esters, providing comparative data and detailed experimental procedures.
Data Presentation: Synthesis of Cinnamate Esters
The following tables summarize the quantitative data from various studies on the lipase-catalyzed synthesis of different cinnamate esters, allowing for easy comparison of reaction conditions and yields.
Table 1: Synthesis of Methyl Cinnamate
| Lipase Source | Immobilization Support | Substrates | Solvent | Temp. (°C) | Time (h) | Yield/Conversion | Reference |
| Bacillus licheniformis MTCC-10498 | Silica | Cinnamic acid, Methanol | DMSO | 65 | 12 | 64.3 mM product | [1] |
Table 2: Synthesis of Ethyl Cinnamate
| Lipase Source | Immobilization Support | Substrates | Solvent | Temp. (°C) | Time (h) | Yield/Conversion | Reference |
| Porcine Pancreatic Lipase (PPL) | Poly(AAc-co-HPMA-cl-EGDMA) hydrogel | Cinnamic acid, Ethanol | DMSO | 55 | 24 | ~55% | [2][3] |
| Novozyme 435 | Commercial preparation | Cinnamic acid, Ethanol | - | - | 96 | 35.2% | [2] |
Table 3: Synthesis of Benzyl Cinnamate
| Lipase Source | Immobilization Support | Substrates | Solvent | Temp. (°C) | Time (h) | Yield/Conversion | Reference |
| Lipozyme TL IM | Commercial preparation | Cinnamic acid, Benzyl alcohol | Isooctane | 40 | 27 | 97.3% | [4][5] |
| Candida antarctica (NS 88011) | Hydrophobic polymeric resin | Cinnamic acid, Benzyl alcohol | n-heptane | 59 | 32 | 97.6% | [4] |
Table 4: Synthesis of Cinnamyl Acetate (via Transesterification)
| Lipase Source | Immobilization Support | Substrates | Solvent | Temp. (°C) | Time (h) | Yield/Conversion | Reference |
| Novozym 435 | Commercial preparation | Cinnamyl alcohol, Ethyl acetate | Solvent-free | 40 | 3 | 90.06% | [6][7] |
| Novozym 435 | Commercial preparation | Cinnamyl alcohol, Vinyl acetate | Hexane | 30-40 | 4 | High | [8] |
Experimental Protocols
Herein are detailed methodologies for the synthesis of selected cinnamate esters based on published research.
Protocol 1: Synthesis of Methyl Cinnamate Using Immobilized Bacillus licheniformis Lipase[1]
1. Materials:
-
Cinnamic acid
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Silica-immobilized lipase from Bacillus licheniformis MTCC-10498
-
Molecular sieves (3Å)
-
Orbital shaker incubator
-
Glass reaction vials
2. Procedure:
-
Prepare a 100 mM solution of cinnamic acid in DMSO.
-
Prepare a 100 mM solution of methanol in DMSO.
-
In a glass reaction vial, combine equal volumes of the cinnamic acid and methanol solutions for an equimolar ratio.
-
Add the silica-immobilized lipase to the reaction mixture.
-
Add molecular sieves (100 mg per reaction volume) to adsorb the water produced during esterification.
-
Seal the vial and place it in an orbital shaker incubator.
-
Incubate the reaction at 65°C with shaking at 120 rpm for 12 hours.
-
After the reaction, separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration or centrifugation.
-
Analyze the supernatant for the formation of methyl cinnamate using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis of Benzyl Cinnamate Using Lipozyme TL IM[4][5]
1. Materials:
-
Cinnamic acid
-
Benzyl alcohol
-
Isooctane
-
Lipozyme TL IM (immobilized lipase from Thermomyces lanuginosus)
-
Shaking incubator
-
Reaction vials
2. Procedure:
-
In a reaction vial, dissolve cinnamic acid in isooctane.
-
Add benzyl alcohol to the mixture. A molar ratio of acid to alcohol of 1:2.6 has been reported to be effective.
-
Add Lipozyme TL IM to the reaction mixture at a concentration of approximately 31 mg/mL.
-
Seal the vial and place it in a shaking incubator.
-
Maintain the reaction at 40°C with agitation for 27 hours.
-
Monitor the progress of the reaction by sampling at intervals and analyzing via GC or HPLC.
-
Upon completion, recover the immobilized enzyme by filtration for potential reuse.
-
The product, benzyl cinnamate, can be purified from the reaction mixture using standard techniques such as solvent evaporation followed by chromatography if necessary.
Protocol 3: Transesterification for the Synthesis of Cinnamyl Acetate Using Novozym 435[6][7]
1. Materials:
-
Cinnamyl alcohol
-
Ethyl acetate
-
Novozym 435 (immobilized lipase B from Candida antarctica)
-
Reaction vessel with stirring
-
Temperature-controlled water bath or heating mantle
2. Procedure:
-
This reaction is performed in a solvent-free system where ethyl acetate serves as both the acyl donor and the solvent.
-
In a suitable reaction vessel, combine cinnamyl alcohol and ethyl acetate. A molar ratio of ethyl acetate to cinnamyl alcohol of 15:1 is recommended.
-
Add Novozym 435 to the mixture at a loading of 2.67 g/L.
-
Maintain the reaction temperature at 40°C with constant stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The reaction is expected to reach high conversion within 3 hours.
-
After the reaction, the immobilized enzyme can be easily recovered by filtration.
-
The excess ethyl acetate can be removed by rotary evaporation to yield the cinnamyl acetate product.
Visualizations
The following diagrams illustrate the experimental workflow and the general mechanism of lipase-catalyzed esterification.
Caption: Experimental workflow for lipase-catalyzed synthesis of cinnamate esters.
Caption: Generalized Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. Research Journal of Recent Sciences : Synthesis of methyl cinnamate using immobilized lipase from B. licheniformis MTCC-10498 - ISCA [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Isopropyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl cinnamate, an ester of cinnamic acid, is a naturally occurring compound found in the essential oils of various plants. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their potential antimicrobial properties.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and includes specific modifications to address the hydrophobic nature of this compound.
Materials and Reagents
-
This compound (purity ≥96%)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reservoir basins
-
Multichannel pipette
-
Sterile pipette tips
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Microbial cultures (test organisms and quality control strains)
-
Sterile saline (0.85% NaCl)
-
McFarland standards (0.5)
Safety Precautions
Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[3][4] Avoid contact with skin and eyes.[3] In case of accidental exposure, wash the affected area thoroughly with soap and water.[5] this compound is a combustible liquid; therefore, keep it away from heat, sparks, and open flames.[6] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] Consult the Safety Data Sheet (SDS) for complete safety information.[4][5][6]
Experimental Protocol
Preparation of this compound Stock Solution
Due to its hydrophobic nature and insolubility in water, a stock solution of this compound must be prepared in a suitable solvent.[7] Dimethyl sulfoxide (DMSO) is a recommended solvent as it is compatible with most microbial assays at low concentrations.
-
Aseptically prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
This stock solution will be used to prepare the serial dilutions.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to adjust the turbidity to an optical density (OD) at 600 nm that corresponds to the 0.5 McFarland standard.
-
Dilute the adjusted bacterial suspension in sterile CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized inoculum.
Broth Microdilution Assay
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (10 mg/mL in DMSO) to the first well of each row to be tested. This will result in a starting concentration of 5 mg/mL and a 5% DMSO concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well in each row will serve as the growth control (no this compound), and the twelfth well will serve as the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum (approximately 1 x 10⁶ CFU/mL) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. The final DMSO concentration in the first well will be 2.5%, which should not inhibit the growth of most bacteria. A solvent toxicity control (broth with the highest concentration of DMSO and no compound) should also be included.
-
Seal the plate or cover it with a lid to prevent evaporation and contamination.
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
Determination of MIC
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
Quality Control
To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC values in each experiment.[8][9] The choice of QC strains should be based on the expected antimicrobial spectrum of the test compound. For broad-spectrum testing, the following ATCC strains are recommended:
The MIC values obtained for the QC strains should fall within the acceptable ranges established by the CLSI.
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison.
| Microorganism | This compound MIC (µg/mL) | Quality Control Strain | QC Strain MIC (µg/mL) | Acceptable QC Range (µg/mL) |
| Test Organism 1 | E. coli ATCC 25922 | |||
| Test Organism 2 | S. aureus ATCC 29213 | |||
| Test Organism 3 | P. aeruginosa ATCC 27853 | |||
| Test Organism 4 | E. faecalis ATCC 29212 |
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound.
Conclusion
This protocol provides a standardized and detailed method for determining the MIC of this compound against a panel of microorganisms. Adherence to these guidelines, including the appropriate handling of a hydrophobic compound and the use of quality control strains, will ensure the generation of accurate and reproducible data. This information is crucial for the evaluation of this compound's potential as a novel antimicrobial agent in research and drug development.
References
- 1. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 7780-06-5 | Flavor Ingredient Supplier [chemicalbull.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. This compound | C12H14O2 | CID 5273464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bsac.org.uk [bsac.org.uk]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 12. EUCAST Recommended Strains for Routine and Extended Internal [rapidmicrobiology.com]
Application Notes and Protocols for Isopropyl Cinnamate in Material Science and Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl cinnamate, an ester of cinnamic acid, is a versatile compound with significant potential in material science and preservation. Derived from cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, it possesses a range of useful properties.[1] Its applications are expanding due to its efficacy as an antimicrobial agent, a UV absorber, and a component in advanced polymer systems. This compound is also recognized for its use as a flavoring and fragrance ingredient in the food and cosmetic industries.[2][3] This document provides detailed application notes, quantitative data, and experimental protocols for leveraging this compound in research and development.
Applications in Material Science
This compound's primary roles in material science are as a UV absorber and a functional additive in polymers.
UV Absorption in Polymers
Cinnamate derivatives are effective UVB filters, capable of absorbing harmful ultraviolet radiation and dissipating it as heat, which helps to prevent the photodegradation of polymeric materials.[4][5] This degradation can otherwise lead to discoloration, loss of mechanical properties like impact resistance, and cracking.[6] The incorporation of UV absorbers like this compound is a common strategy to enhance the durability and lifespan of plastics exposed to sunlight.[6]
Theoretical calculations and experimental data for related cinnamate compounds show a maximum UV absorbance (λmax) at approximately 310 nm, which is within the UVB range (280-315 nm).[4]
Table 1: UV Absorbance Data for a Baseline Polyethylene (PE) Film
| Wavelength Range (nm) | General UV Absorption of PE Film | Expected Effect of this compound |
|---|---|---|
| 250 - 290 | Low | Significant Increase |
| 290 - 320 | Low to Moderate | Strong Increase (Peak Absorption) |
| 320 - 400 | Low | Moderate Increase |
Data synthesized from studies on PE films and cinnamate compounds.[4][6]
Functional Additive in Biodegradable Polymers
Cinnamate molecules can be chemically incorporated into polyester backbones to create photocrosslinkable, biodegradable elastomers. These materials are promising for biomedical applications such as temporary medical implants and scaffolds for tissue engineering. The cinnamate groups allow for crosslinking via UV light without the need for a photoinitiator, and the resulting crosslinked dimer is a naturally occurring compound.[7]
Applications in Preservation
This compound's preservative action stems from its antimicrobial and antioxidant properties. It is utilized in food packaging and has potential applications in cosmetic formulations.
Antimicrobial Activity
The antimicrobial effects of cinnamic acid and its esters are well-documented.[8] The presence of an isopropyl group has been suggested to be important for antibacterial activity.[1] The primary mechanism of action is believed to be the disruption of the microbial cell membrane.[1][9] For fungi, cinnamates can interact with ergosterol in the plasma membrane, while for bacteria, their lipophilicity allows them to penetrate the cell membrane, leading to leakage of intracellular contents and cell death.[1][9]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Related Esters
| Compound | Microorganism | Type | MIC (µM) |
|---|---|---|---|
| This compound * | Aspergillus niger | Fungus | 43 |
| Bacillus subtilis | Gram-positive Bacteria | 164 | |
| Candida albicans | Fungus | 43 | |
| Escherichia coli | Gram-negative Bacteria | 139 | |
| Staphylococcus aureus | Gram-positive Bacteria | 139 | |
| Butyl Cinnamate | Candida albicans | Fungus | 626.62 |
| Staphylococcus aureus | Gram-positive Bacteria | 626.62 | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 626.62 | |
| Decyl Cinnamate | Staphylococcus aureus | Gram-positive Bacteria | 550.96 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 550.96 |
Data for this compound is from a study cited in "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity".[8] Data for other esters is from "Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study" for comparison.[1]
Antioxidant Activity
Cinnamic acid and its derivatives exhibit antioxidant properties by scavenging free radicals.[10] Esterification of cinnamic acid can enhance its antioxidant activity.[11] This property is valuable in preventing the oxidative degradation of materials and in food preservation, where it can slow down processes like lipid oxidation.[10][12]
Note on Quantitative Data: A specific IC50 value for this compound from a DPPH assay was not found in the reviewed literature. However, a study on related compounds provides context. The IC50 value is the concentration of an antioxidant required to scavenge 50% of free radicals in the assay.[13] A lower IC50 value indicates stronger antioxidant activity.
Table 3: Antioxidant Activity (IC50) of Cinnamic Acid and Related Esters via DPPH Assay
| Compound | IC50 (µg/mL) | Antioxidant Activity Level |
|---|---|---|
| Cinnamic Acid | 1.2 | Poor |
| Ethyl Cinnamate | 0.64 | Moderate |
| Cinnamyl Alcohol | 0.84 | Moderate |
| Ascorbic Acid (Standard) | < 0.1 | Very Strong |
Data from a study on the evaluation of antioxidant activity of cinnamic acid and its derivatives.[11]
Experimental Protocols
Protocol for Synthesis of this compound (Fischer Esterification)
This protocol describes the synthesis of this compound from trans-cinnamic acid and isopropanol using sulfuric acid as a catalyst.[6][14]
Materials:
-
trans-Cinnamic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve trans-cinnamic acid in an excess of isopropanol in a round-bottom flask. A typical molar ratio is 1:10 (acid:alcohol).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture (e.g., 0.1 mL for a small-scale reaction).
-
Attach a reflux condenser and heat the mixture to reflux (the boiling point of isopropanol, ~82°C) for 2-3 hours.
-
After cooling to room temperature, remove the excess isopropanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Remove the ethyl acetate using a rotary evaporator to yield the crude this compound product.
-
The product can be further purified by column chromatography if necessary.
Protocol for Incorporation of this compound into a Polymer Film
This protocol describes a solvent casting method to prepare a low-density polyethylene (LDPE) film containing this compound for active packaging applications.
Materials:
-
LDPE pellets
-
This compound
-
Toluene (or other suitable solvent for LDPE)
-
Glass petri dish
-
Magnetic stirrer with hot plate
-
Fume hood
Procedure:
-
In a fume hood, dissolve LDPE pellets in toluene at an elevated temperature (e.g., 70-80°C) with constant stirring to form a homogenous solution (e.g., 5% w/v).
-
Once the LDPE is fully dissolved, cool the solution slightly.
-
Add the desired concentration of this compound to the polymer solution (e.g., 1-5% w/w relative to the polymer). Stir until it is completely mixed.
-
Pour the resulting solution into a level glass petri dish.
-
Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours.
-
Once the film is formed and appears dry, place it in a vacuum oven at a low temperature (e.g., 40°C) for several hours to remove any residual solvent.
-
Carefully peel the film from the petri dish for subsequent testing.
Protocol for Evaluation of UV-Blocking Properties
This protocol uses UV-Vis spectrophotometry to measure the UV-blocking capability of a polymer film containing this compound.[8]
Materials:
-
Polymer film with and without this compound (prepared as in 3.2)
-
UV-Vis spectrophotometer with a solid sample holder
Procedure:
-
Cut a small, flat, and defect-free piece of the polymer film that will fit into the solid sample holder of the spectrophotometer.
-
Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Set the measurement mode to Transmittance (%) or Absorbance.
-
Perform a baseline correction or "auto zero" with an empty sample holder (air as the reference).
-
Mount the control film (without this compound) in the sample holder.
-
Scan the film across the UV-Vis range (e.g., 200-800 nm) and record the spectrum.
-
Replace the control film with the film containing this compound and repeat the scan.
-
Compare the spectra. The effectiveness of the UV absorber is determined by the reduction in transmittance (or increase in absorbance) in the UV range (specifically ~280-320 nm for cinnamates).
Protocol for Assessment of Antimicrobial Activity (Agar Disc Diffusion / Zone of Inhibition)
This protocol determines the ability of this compound to leach from a polymer film and inhibit microbial growth.[5]
Materials:
-
Polymer films with and without this compound (prepared as in 3.2)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (or other suitable growth medium)
-
Sterile petri dishes, sterile swabs, sterile forceps
-
Incubator
Procedure:
-
Prepare Mueller-Hinton Agar plates according to the manufacturer's instructions.
-
Grow the test microorganisms in a suitable broth to a standard turbidity (e.g., 0.5 McFarland standard).
-
Using a sterile swab, evenly inoculate the entire surface of an agar plate with the microbial suspension to create a lawn.
-
Using a sterile disc punch, cut uniform discs (e.g., 6 mm diameter) from both the control film and the film containing this compound.
-
Using sterile forceps, place one disc firmly onto the center of the inoculated agar plate.
-
Prepare separate plates for each microorganism and for control and test films.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
After incubation, measure the diameter of the clear zone of no growth around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations (Graphviz)
Caption: Fischer esterification workflow for this compound.
References
- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H14O2 | CID 5273464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. echemi.com [echemi.com]
- 7. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. ijrap.net [ijrap.net]
- 13. dpph assay ic50: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
Characterization of Isopropyl Cinnamate: An Application Note on NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of isopropyl cinnamate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This compound is an organic compound used in the flavor, fragrance, and cosmetic industries, and its proper identification and characterization are crucial for quality control and regulatory purposes.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.67 | d | 16.0 | 1H | H-7 (Vinyl) |
| 7.55–7.49 | m | - | 2H | H-2, H-6 (Aromatic) |
| 7.42–7.33 | m | - | 3H | H-3, H-4, H-5 (Aromatic) |
| 6.42 | d | 16.0 | 1H | H-8 (Vinyl) |
| 5.14 | hep | 6.3 | 1H | H-10 (Isopropyl CH) |
| 1.32 | d | 6.3 | 6H | H-11 (Isopropyl CH₃) |
d: doublet, m: multiplet, hep: heptet
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Frequency: 101 MHz
| Chemical Shift (δ) ppm | Carbon Assignment |
| 166.7 | C-9 (C=O) |
| 144.4 | C-7 |
| 134.7 | C-1 |
| 130.3 | C-4 |
| 129.0 | C-3, C-5 |
| 128.1 | C-2, C-6 |
| 119.0 | C-8 |
| 67.9 | C-10 |
| 22.1 | C-11 |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~3030 | Medium | Vinylic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch (Isopropyl) |
| ~1715 | Strong | C=O Stretch (α,β-unsaturated ester) |
| ~1635 | Strong | C=C Stretch (Vinyl) |
| ~1578, ~1495, ~1450 | Medium | C=C Stretch (Aromatic Ring) |
| ~1170 | Strong | C-O Stretch (Ester) |
| ~980 | Strong | =C-H Bend (trans-alkene) |
| ~765, ~685 | Strong | C-H Bend (Monosubstituted Aromatic) |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio are recommended.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220-240 ppm and a larger number of scans will be necessary to obtain a good spectrum.
-
Reference the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify the chemical shifts, multiplicities, and coupling constants for all signals.
-
IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (neat liquid)
-
ATR-FTIR spectrometer
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
-
Sample Analysis:
-
Place a small drop of the neat this compound liquid onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Compare the observed wavenumbers with known correlation tables to assign the peaks to specific functional groups and vibrational modes present in this compound.
-
-
Cleaning:
-
After the measurement, thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC) Methods for Cinnamate Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of cinnamates using High-Performance Liquid Chromatography (HPLC). Cinnamic acid and its derivatives are a class of organic compounds widely found in plants and essential oils, known for their aromatic properties and diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] Accurate and robust analytical methods are therefore crucial for their study in various matrices, from plant extracts to pharmaceutical formulations and biological samples.
I. Introduction to Cinnamate Analysis by HPLC
Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of cinnamates. This method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase, allowing for the efficient separation of cinnamates based on their hydrophobicity.[1][2] By adjusting the mobile phase composition, typically a mixture of acetonitrile or methanol with acidified water, a good resolution of different cinnamate derivatives can be achieved.[3] The acidic modifier in the mobile phase is crucial as it suppresses the ionization of the carboxylic acid group in cinnamic acid and its derivatives, leading to better peak shape and retention.[3] Detection is most commonly performed using a UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of the specific cinnamate, which generally falls within the 270-320 nm range.[1][2]
II. Experimental Protocols
This section details standardized protocols for the HPLC analysis of common cinnamates.
Protocol 1: Analysis of Cinnamic Acid in Plant Extracts
This protocol is designed for the quantification of cinnamic acid in various plant materials.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).[4]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][4]
-
Reference standard: Cinnamic acid (purity ≥ 99%)
-
HPLC grade methanol and acetonitrile.[1]
-
HPLC grade water
-
Syringe filters (0.45 µm).[4]
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[4][5] The exact ratio may need optimization depending on the specific sample matrix.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: 270-280 nm.[1]
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of cinnamic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).[1]
-
Sample Preparation (Plant Extract):
-
Accurately weigh a suitable amount of the dried and powdered plant material.
-
Extract the sample with a suitable solvent (e.g., methanol) using techniques such as sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.[4]
-
4. Analysis Workflow:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the cinnamic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of cinnamic acid in the sample using the calibration curve.
Caption: HPLC analysis workflow for cinnamate quantification.
Protocol 2: Simultaneous Analysis of Cinnamaldehyde and Cinnamic Acid in Biological Samples
This protocol is adapted for the analysis of cinnamaldehyde and its primary metabolite, cinnamic acid, in biological matrices such as rat plasma.[7][8]
1. Instrumentation and Materials:
-
HPLC system with UV-Vis or DAD detector.[8]
-
C18 reversed-phase column.[8]
-
Reference standards: Cinnamaldehyde and Cinnamic Acid (purity ≥ 99%)
-
HPLC grade methanol and acetonitrile.
-
HPLC grade water.
-
Glacial acetic acid.[8]
-
Protein precipitation agent (e.g., acetonitrile).
2. Chromatographic Conditions:
-
Mobile Phase: Methanol: Acetonitrile: 2% Glacial Acetic Acid (20:50:30, v/v/v).[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Detection Wavelength: 292 nm.[8]
3. Sample and Standard Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of cinnamaldehyde and cinnamic acid in methanol.
-
Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with the mobile phase.
-
Sample Preparation (Plasma):
-
To a small volume of plasma (e.g., 100 µL), add a protein precipitation agent like acetonitrile.
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.
-
Caption: Biological sample preparation workflow.
III. Quantitative Data Summary
The performance of HPLC methods for cinnamate analysis can be summarized by several key validation parameters. The following tables provide a comparative overview of typical quantitative data for different cinnamate analyses.
Table 1: HPLC Method Performance for Cinnamyl Cinnamate Analysis [4]
| Parameter | HPLC-UV |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~1-10 ng/mL |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | ≤ 2% |
Table 2: HPLC Method Performance for Cinnamaldehyde Analysis [9][10]
| Parameter | Method 1[9] | Method 2[10] |
| Linearity (R²) | Not Specified | 0.9941 |
| Limit of Detection (LOD) | 0.062 µg/mL | 0.069 ppm |
| Limit of Quantitation (LOQ) | 0.19 µg/mL | 0.23 ppm |
| Accuracy (% Recovery) | Good recovery figures | 98.74% - 101.95% |
| Precision (%RSD) | < 2% | 0.92% - 2.68% |
Table 3: Linearity Ranges for Cinnamaldehyde and Coumarin Analysis [11][12]
| Compound | Concentration Range | Correlation Coefficient (r²) |
| Cinnamaldehyde | 0.5–40 mg/L | ≥ 0.9999 |
| Coumarin | 0.013–1 mg/L | ≥ 0.9999 |
IV. Method Validation and Considerations
A robust HPLC method for the quantification of cinnamates should be validated according to international guidelines (e.g., ICH) to ensure the reliability of the results.[1] Key validation parameters to consider include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
V. Conclusion
HPLC is a versatile and powerful technique for the analysis of cinnamates in a wide range of samples.[1] The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own HPLC methods for cinnamate quantification. Proper method development and validation are essential to ensure accurate and reliable results for quality control, pharmacokinetic studies, and other research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzyl cinnamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Cinnamic acid | SIELC Technologies [sielc.com]
- 7. Quantitation of cinnamaldehyde and cinnamic acid in blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. jmpas.com [jmpas.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
Application Notes: Isopropyl Cinnamate as a Versatile Chemical Intermediate in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl cinnamate, the isopropyl ester of cinnamic acid, is a valuable and versatile chemical intermediate in multi-step organic synthesis. Its structure, featuring an aromatic ring, a conjugated double bond, and an ester functionality, provides multiple reactive sites for a variety of chemical transformations. This allows for its use as a scaffold in the synthesis of a diverse range of more complex molecules, including chiral building blocks for active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.
Key Applications and Synthetic Pathways
This compound can serve as a starting material for the synthesis of several important molecular frameworks. A notable application is its use in the asymmetric synthesis of protected phenylisoserine, a crucial side chain of the potent anti-cancer drug, Paclitaxel.[1][2][3] This multi-step synthesis highlights the utility of this compound in generating high-value, chiral molecules.
A plausible synthetic route starting from this compound involves three key transformations:
-
Sharpless Asymmetric Dihydroxylation: Introduction of chirality by converting the alkene to a vicinal diol with high enantioselectivity.[4][5][6]
-
Conversion to Epoxide: Transformation of the diol into a chiral epoxide, a versatile intermediate for nucleophilic ring-opening reactions.[7][8][9]
-
Synthesis of Protected Phenylisoserine: Opening of the epoxide with an azide source followed by reduction and protection to yield the desired amino acid derivative.
The overall transformation can be visualized as follows:
Figure 1: Multi-step synthesis pathway from this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key transformations in the synthesis of protected isopropyl phenylisoserine from this compound.
Table 1: Sharpless Asymmetric Dihydroxylation of this compound
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Reagent | AD-mix-β | [4][5] |
| Solvent | t-BuOH/H₂O (1:1) | [10] |
| Temperature | 0 °C to room temperature | [10] |
| Reaction Time | 12-24 hours | - |
| Yield | 85-95% | [5] |
| Enantiomeric Excess (ee) | >95% (for the 2R, 3S diol) | [5] |
Table 2: Conversion of Diol to Epoxide
| Parameter | Value | Reference |
| Substrate | Isopropyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | - |
| Reagents | 1. Thionyl chloride, Et₃N2. RuCl₃, NaIO₄ | [8] |
| Solvent | CH₂Cl₂ and CH₃CN/H₂O | [8] |
| Temperature | 0 °C to room temperature | [8] |
| Reaction Time | 2-4 hours | - |
| Yield | ~90% | [8] |
| Stereochemistry | Inversion of configuration at C2 | [7] |
Table 3: Synthesis of Protected Isopropyl Phenylisoserine
| Parameter | Value | Reference |
| Substrate | Isopropyl (2R,3R)-3-phenyloxirane-2-carboxylate | - |
| Reagents | 1. NaN₃, NH₄Cl2. H₂, Pd/C3. Boc₂O | - |
| Solvent | 1. DMF/H₂O2. MeOH3. Dioxane/H₂O | - |
| Temperature | 1. 80 °C2. Room temperature3. Room temperature | - |
| Reaction Time | 1. 8-12 hours2. 4-6 hours3. 12-18 hours | - |
| Yield | ~75% (over 3 steps) | - |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of this compound
This protocol describes the synthesis of isopropyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate using AD-mix-β.
Figure 2: Sharpless asymmetric dihydroxylation workflow.
Materials:
-
This compound
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of substrate) in a 1:1 mixture of t-BuOH and water (5 mL each per 1 mmol of substrate) at room temperature. Stir until both phases are clear.[10]
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1 mmol) to the cooled reaction mixture and stir vigorously at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1 mmol of substrate) and stir for 1 hour at room temperature.[10]
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield isopropyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate.
Protocol 2: Conversion of Diol to Epoxide
This protocol details the conversion of the synthesized diol to isopropyl (2R,3R)-3-phenyloxirane-2-carboxylate.[7][8]
Figure 3: Workflow for the conversion of a vicinal diol to an epoxide.
Materials:
-
Isopropyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Ruthenium(III) chloride (RuCl₃)
-
Sodium periodate (NaIO₄)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cyclic Sulfite Formation: Dissolve the diol (1 mmol) and triethylamine (2.5 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C. Add thionyl chloride (1.2 mmol) dropwise. Stir at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂. Dry the organic layer over MgSO₄ and concentrate to give the crude cyclic sulfite.
-
Oxidation to Cyclic Sulfate: Dissolve the crude cyclic sulfite in a mixture of CH₃CN and water (1:1, 10 mL). Add RuCl₃ (catalytic amount) and NaIO₄ (1.5 mmol). Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Epoxide Formation: To the reaction mixture, add a 1 M aqueous solution of NaOH (2.5 mmol) and stir vigorously at room temperature for 30-60 minutes.[8]
-
Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford isopropyl (2R,3R)-3-phenyloxirane-2-carboxylate.
Protocol 3: Synthesis of Protected Isopropyl Phenylisoserine
This protocol outlines the final steps to obtain the Boc-protected phenylisoserine derivative.
Materials:
-
Isopropyl (2R,3R)-3-phenyloxirane-2-carboxylate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
Procedure:
-
Epoxide Ring Opening: In a round-bottom flask, dissolve the epoxide (1 mmol) in a mixture of DMF and water (4:1, 10 mL). Add NaN₃ (1.5 mmol) and NH₄Cl (1.5 mmol). Heat the mixture to 80 °C and stir for 8-12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the crude azido alcohol.
-
Azide Reduction: Dissolve the crude azido alcohol in MeOH (10 mL). Add 10% Pd/C (10 mol%). Stir the suspension under an atmosphere of H₂ (balloon pressure) for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the crude amino alcohol.
-
Boc Protection: Dissolve the crude amino alcohol in a mixture of dioxane and water (1:1, 10 mL). Add Boc₂O (1.2 mmol) and stir at room temperature for 12-18 hours.
-
Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.
-
Purify the final product by flash column chromatography to yield the protected isopropyl phenylisoserine.
Conclusion
This compound is a readily available and highly functionalized starting material for complex organic synthesis. The protocols outlined above demonstrate a viable pathway to valuable chiral building blocks, such as the side chain of Paclitaxel, showcasing the potential of this compound as a key intermediate in drug discovery and development. The provided methodologies, with appropriate optimization, can be adapted for the synthesis of a wide array of other complex target molecules.
References
- 1. Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues [ccspublishing.org.cn]
- 2. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Biological Efficacy of Isopropyl Cinnamate
Ref: AN-IPC-BIO-001
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of isopropyl cinnamate. This compound is a derivative of cinnamic acid, a compound known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] This guide outlines a tiered approach, beginning with fundamental in vitro screening for cytotoxicity, antioxidant potential, and anti-inflammatory effects, and progressing to an in vivo model to confirm anti-inflammatory activity. Detailed protocols, data presentation templates, and workflow diagrams are provided to ensure robust and reproducible experimental design.
Overall Experimental Workflow
The proposed research plan follows a logical progression from initial screening in cell-based systems to validation in a preclinical animal model. This workflow is designed to efficiently characterize the bioactivity of this compound while minimizing resource expenditure.
References
Troubleshooting & Optimization
How to increase the yield of isopropyl cinnamate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the yield of isopropyl cinnamate synthesis. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Troubleshooting Guide
Low product yield is a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal yields.
Common Problem: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | The Fischer esterification reaction is reversible. To drive the equilibrium toward the product, consider the following: • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1] • Increase Reaction Temperature: Gently reflux the reaction mixture. However, be cautious as excessively high temperatures can lead to side reactions.[1][2] • Use Excess Reactant: Employing a large excess of isopropanol can shift the equilibrium towards the formation of the ester.[3] • Water Removal: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1][3] |
| Catalyst Issues | The acid catalyst is crucial for the reaction. • Catalyst Concentration: Ensure the correct catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[3][4] • Alternative Catalysts: For a greener approach, consider solid acid catalysts (e.g., Ga₂O₃/SO₄²⁻/ZrO₂) or enzymatic catalysts like lipase, which can offer high yields under mild conditions.[5][6][7] |
| Side Reactions | Unwanted side reactions can consume starting materials and produce impurities. • Polymerization: The double bond in cinnamic acid can be susceptible to polymerization under harsh acidic conditions and high temperatures.[2] Use milder reaction conditions or alternative esterification methods like Steglich esterification to minimize this.[8][9] |
| Product Loss During Work-up and Purification | Significant amounts of product can be lost during the isolation and purification steps. • Incomplete Extraction: Ensure efficient extraction of the ester from the aqueous layer by using an appropriate organic solvent (e.g., diethyl ether) and performing multiple extractions. • Neutralization Step: During the wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, ensure the layers are properly separated to avoid loss of the organic layer. This step also removes unreacted cinnamic acid.[2] • Purification Technique: Optimize the solvent system for column chromatography to achieve good separation of the product from impurities.[4][10] Minimize the number of transfers between flasks to reduce mechanical losses.[11] |
| Impure Starting Materials | The purity of cinnamic acid and isopropanol can impact the reaction outcome.[11][12] • Verify Purity: Use reagents of high purity. If necessary, purify the starting materials before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory method is the Fischer esterification of trans-cinnamic acid with isopropanol using a strong acid catalyst, such as sulfuric acid.[4][8] This is an equilibrium-controlled reaction where the alcohol reacts with the carboxylic acid to form an ester and water.[3][8]
Q2: How can I drive the Fischer esterification reaction to completion to maximize the yield?
According to Le Chatelier's principle, the equilibrium can be shifted towards the products by either using a large excess of one of the reactants (typically the less expensive one, isopropanol) or by removing one of the products as it is formed.[13] The removal of water is a common strategy, which can be accomplished using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture.[3]
Q3: My reaction mixture turned dark brown/black. What does this indicate and how can I prevent it?
A dark-colored reaction mixture often suggests the occurrence of side reactions, such as polymerization of the cinnamic acid or other decomposition pathways.[2] This is more likely to occur at elevated temperatures and under strongly acidic conditions. To mitigate this, consider using a lower reflux temperature or employing a milder acid catalyst.[2]
Q4: How do I effectively remove the unreacted cinnamic acid after the reaction?
Unreacted cinnamic acid is a common impurity.[2] During the work-up procedure, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize the excess acid catalyst and also convert the unreacted cinnamic acid into its water-soluble sodium salt, which will then be partitioned into the aqueous layer and removed.[2]
Q5: Are there alternative, "greener" methods for synthesizing this compound?
Yes, several greener alternatives to the traditional Fischer esterification exist:
-
Enzymatic Esterification: Using an immobilized lipase like Lipozyme TLIM can give very high yields (up to 99% for similar esters) under mild reaction conditions.[6][7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce the reaction time and improve the yield. One study reported a yield of 80.5% in just 20 minutes using a solid acid catalyst.[5][14]
-
Steglich Esterification: This method uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and can be performed under milder conditions, avoiding the need for a strong acid catalyst.[8][9]
Q6: What is transesterification and can it be used to synthesize this compound?
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol.[15] For example, you could synthesize this compound by reacting methyl cinnamate with isopropanol in the presence of an acid or base catalyst.[15][16] This can be an effective method if a different cinnamate ester is more readily available than cinnamic acid itself.
Experimental Protocols
Protocol 1: Fischer Esterification of Cinnamic Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
trans-Cinnamic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve trans-cinnamic acid in a molar excess of anhydrous isopropanol (e.g., a 1:5 to 1:10 molar ratio of acid to alcohol).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the cinnamic acid).[2]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Add a stir bar or boiling chips to ensure smooth boiling.
-
Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC). The reaction is typically refluxed for several hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the cinnamic acid spot on TLC), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute it with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted cinnamic acid.[2] Repeat this wash until no more CO₂ evolution is observed.
-
Wash the organic layer with brine to remove any remaining water-soluble components.[2]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
Data Presentation
Table 1: Comparison of this compound Synthesis Methods and Yields
| Synthesis Method | Reactants | Catalyst | Conditions | Yield | Reference(s) |
| Fischer Esterification | Cinnamic acid, Isopropanol | Sulfuric Acid | Reflux | Variable, depends on conditions | [4][8] |
| Microwave-Assisted Synthesis | Cinnamic acid, Isopropanol | Ga₂O₃/SO₄²⁻/ZrO₂ | 400 W, 20 min | High | [5] |
| Microwave-Assisted Transesterification | Crude Palm Oil, Isopropanol | KOH | 5 min | 80.5% | [14] |
| Enzymatic Esterification* | Cinnamic acid, Ethanol | Lipozyme TLIM | 50°C, isooctane | 99% | [6][7] |
*Note: The 99% yield was reported for ethyl cinnamate, a structurally similar ester, and suggests the potential for high yields with this compound under optimized enzymatic conditions.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for Fischer Esterification of this compound.
Troubleshooting Decision Tree for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. Microwave Assisted Synthesis of this compound Using Solid Super Acid Catalyst [spkx.net.cn]
- 6. researchgate.net [researchgate.net]
- 7. High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aspire.apsu.edu [aspire.apsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. azom.com [azom.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave [ijtech.eng.ui.ac.id]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Ester synthesis by transesterification [organic-chemistry.org]
Purification techniques for isopropyl cinnamate after synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of isopropyl cinnamate following its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My crude this compound has a yellow or brownish tint. How can I decolorize it?
A: A yellow or brownish tint in the crude product often indicates the presence of impurities from the starting materials or byproducts from side reactions, which can be exacerbated by high reaction temperatures.
-
Activated Charcoal Treatment: A common method for removing colored impurities is treatment with activated charcoal.
-
Procedure: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the solution.
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Heating and Filtration: Gently heat the mixture for a short period while stirring. Be aware that adding too much charcoal can lead to the loss of your desired product through adsorption.[1] Perform a hot filtration to remove the charcoal. The filtrate should be colorless.
-
Caution: Use activated charcoal judiciously, as excessive amounts can lower your final yield.[1]
-
Q2: My yield of purified this compound is very low. What are the potential causes and solutions?
A: Low yields are a frequent issue in organic synthesis and purification. Several factors could be responsible.[2][3]
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Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[4][5] To drive the reaction towards the product, consider the following:
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Losses During Work-up: Significant product loss can occur during the initial purification steps.
-
Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer by performing multiple extractions with an organic solvent.
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Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding brine (a saturated aqueous solution of NaCl).
-
-
Losses During Purification:
-
Distillation: If the distillation is performed at atmospheric pressure, the high temperature required may cause decomposition of the product. Vacuum distillation is recommended.
-
Column Chromatography: Product may be lost on the column if it is not eluted completely. Ensure the chosen solvent system is appropriate to elute the product.
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Recrystallization: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.[1]
-
Q3: After the reaction, how do I effectively remove the acid catalyst and unreacted cinnamic acid?
A: The acidic components must be neutralized and removed to prevent them from contaminating the final product.[6]
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Aqueous Work-up: A standard work-up procedure involves washing the organic layer containing the crude product with a basic aqueous solution.
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Neutralization: Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to neutralize the sulfuric acid catalyst and convert the unreacted cinnamic acid into its water-soluble sodium salt.[3][7][8]
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Extraction: The neutralized aqueous layer can then be separated from the organic layer using a separatory funnel. Repeat the washing process until the aqueous layer is no longer acidic (test with pH paper).
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Final Wash: A final wash with brine will help to remove most of the dissolved water from the organic layer before drying.[3]
-
Q4: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A: While this compound has a melting point that can be near room temperature, low-temperature recrystallization can be an effective purification method. If crystallization is not occurring, consider the following:
-
Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. This creates nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a seed for crystallization.
-
-
Solvent Issues:
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Too Much Solvent: If the solution is too dilute, crystallization will not occur. Try to evaporate some of the solvent to increase the concentration of the product.
-
Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to perform solvent screening to find a more suitable solvent or solvent pair.[9] For esters, solvent mixtures like ethanol-water or ethyl acetate-hexane can be effective.[10][11]
-
Quantitative Data Summary
The choice of purification technique can significantly impact the final purity and yield of this compound. The following table provides a comparison of common methods.
| Purification Technique | Typical Purity Achieved (GC-FID) | Typical Yield | Advantages | Disadvantages |
| Washing/Liquid-Liquid Extraction | 85-95% | >90% (of crude) | Simple, fast, and effective for removing acidic impurities and water-soluble components. | Does not remove organic impurities with similar solubility to the product. |
| Vacuum Distillation | >98% | 60-80% | Highly effective for separating compounds with different boiling points.[12][13] Allows for purification at lower temperatures, preventing product decomposition.[13][14] | Requires specialized equipment (vacuum pump, vacuum distillation apparatus). Can lead to product loss if not performed carefully. |
| Column Chromatography | >99% | 50-75% | Can provide very high purity by separating compounds based on their polarity.[15][16] Effective for removing closely related impurities. | More time-consuming and requires larger volumes of solvent compared to other methods.[17] Can lead to significant product loss on the column. |
| Low-Temperature Recrystallization | >97% | 40-70% | Can yield very pure crystalline product.[18] | Finding a suitable solvent can be challenging.[9] Can be time-consuming, and significant product can be lost in the mother liquor.[1] |
Experimental Protocols
Protocol 1: General Work-up and Liquid-Liquid Extraction
This protocol is the initial purification step after the synthesis reaction is complete.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate (approximately 2-3 times the volume of the reaction mixture).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[3][8] Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The organic layer (typically the top layer) contains the this compound, while the aqueous layer contains the neutralized acid catalyst and the sodium salt of unreacted cinnamic acid. Drain and discard the aqueous layer.
-
Repeat Wash: Repeat the wash with NaHCO₃ solution until no more gas evolves upon addition.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[3]
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Vacuum Distillation
This protocol is suitable for purifying the crude this compound obtained after the initial work-up.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.[14] Use a Claisen adapter to minimize bumping.[14]
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask. Do not use boiling chips as they are ineffective under vacuum.[14]
-
Vacuum Application: Connect the apparatus to a vacuum source and slowly evacuate the system.[14]
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle or oil bath.
-
Distillation: The this compound will begin to boil at a reduced temperature. Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound is 261-273°C at atmospheric pressure; under vacuum, this will be significantly lower.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.
-
Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 3: Column Chromatography
This method is ideal for achieving very high purity.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.[19]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate) and carefully load it onto the top of the silica gel bed.[20]
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity of the eluent can be gradually increased if necessary to elute the product.[20]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Combining and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical diagram of a vacuum distillation apparatus.
Caption: Step-by-step process of column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. science.jrank.org [science.jrank.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. youtube.com [youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Esterification of Cinnamic Acid
Welcome to the technical support center for the esterification of cinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses frequent challenges encountered during the esterification of cinnamic acid in a question-and-answer format.
Q1: My esterification reaction is resulting in a consistently low yield. What are the primary causes?
Low yields in the Fischer esterification of cinnamic acid are often due to the reversible nature of the reaction.[1] The production of water as a byproduct can shift the equilibrium back towards the reactants, thus limiting the formation of the desired ester.[1] Other contributing factors include:
-
Presence of Water: Any moisture in the reactants or solvent can hinder the reaction.[1]
-
Insufficient Catalyst: An inadequate amount of a strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), will lead to a slow or incomplete reaction.[1]
-
Suboptimal Temperature: The reaction rate is highly dependent on temperature. A temperature that is too low will result in a slow reaction, while a temperature that is too high can cause side reactions.[1]
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.[1]
-
Product Loss During Work-up: Significant amounts of the ester can be lost during extraction and purification steps.[1]
Q2: How can I improve the yield of my esterification reaction?
To drive the reaction toward the product and enhance the yield, consider the following strategies:
-
Use of Excess Alcohol: Employing a large excess of the alcohol reactant shifts the equilibrium in favor of the ester, in accordance with Le Châtelier's principle. The alcohol can often also serve as the solvent.[1]
-
Removal of Water: Actively removing water as it forms is a highly effective method. This can be achieved by:
-
Optimize Catalyst Loading: Ensure an effective catalytic amount of a strong acid is utilized. While traditionally an excess of acid was used, studies have demonstrated that catalytic amounts can also lead to high conversion rates.[1]
Q3: My reaction mixture has turned dark brown or black. What does this indicate and what should I do?
A dark-colored reaction mixture often suggests the occurrence of side reactions, such as polymerization or addition reactions involving the double bond of cinnamic acid.[1] This is more probable under harsh acidic conditions and at elevated temperatures. To mitigate this, consider using milder reaction conditions, such as a lower temperature or a less harsh acid catalyst.[1]
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the esterification.[1] By spotting the reaction mixture alongside the starting material (cinnamic acid) on a TLC plate, you can visualize the consumption of the acid and the formation of the ester. The ester product is less polar and will have a higher Rf value than the carboxylic acid.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are preferred methods.[2]
Q5: What are the typical reaction times for cinnamic acid esterification?
Reaction times can vary significantly depending on the specific alcohol used, the reaction temperature, and the catalyst. They can range from 1 to 12 hours.[1] It is always recommended to monitor the reaction by TLC to determine the optimal reaction time for your specific conditions.[1]
Q6: What is a standard work-up procedure for a cinnamic acid esterification reaction?
A typical work-up procedure involves the following steps:
-
Cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.[1]
-
Neutralize the excess acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step also removes any unreacted cinnamic acid by converting it to its water-soluble salt.[1]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter to remove the drying agent.[1]
-
Concentrate the organic solution under reduced pressure to obtain the crude ester.[1]
Q7: What are common impurities in the final product and how can they be removed?
The most common impurity is unreacted trans-cinnamic acid. This can be effectively removed during the work-up by washing the organic layer with a saturated sodium bicarbonate solution.[1] For higher purity, column chromatography can be employed to separate the ester from any remaining starting materials or byproducts.[3][4]
Frequently Asked Questions (FAQs)
Q8: Which catalysts are most effective for the esterification of cinnamic acid?
Both homogeneous and heterogeneous catalysts can be effective.
-
Homogeneous Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are highly effective and often result in high conversions in relatively short reaction times.[5] However, they require a neutralization step during work-up and can be challenging to remove completely.[5]
-
Heterogeneous Catalysts: These offer the advantage of easier separation and reusability, aligning with green chemistry principles.[5] For example, Preyssler heteropolyacid has demonstrated good stability and can be used for multiple reaction cycles.[5][6]
-
Biocatalysts: Lipases, such as Lipozyme TLIM, are an environmentally friendly option, operating under mild conditions with high selectivity.[5]
Q9: Can Fischer esterification be performed at room temperature?
Yes, room temperature Fischer esterification of cinnamic acid derivatives has been successfully conducted using sulfuric acid as a catalyst, although it may require longer reaction times (e.g., 3-5 days).[7][8] The addition of a co-solvent like ethyl acetate can help improve the solubility of cinnamic acid and increase the formation of the methyl ester.[7]
Q10: Are there alternative esterification methods to Fischer esterification for cinnamic acid?
Yes, other methods include:
-
Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[9] It is performed under mild conditions, often at room temperature, which helps to prevent side reactions.[9]
-
Microwave-Assisted Esterification: This technique can significantly reduce reaction times compared to conventional heating.[10]
Data Presentation
Table 1: Comparison of Catalysts for Cinnamic Acid Esterification
| Catalyst Type | Catalyst | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Menthol | Ether | 60 | 5 | 96.38 (Yield) | [5] |
| Sulfuric Acid (H₂SO₄) | Ethanol | - | 60 | 1 | 84.42 (Conversion) | [5] | |
| Hydrochloric Acid (HCl) | Methanol | - | 60 | 1 | 34.40 (Conversion) | [5] | |
| p-Toluenesulfonic acid (PTSA) | Glycerol | Solvent-free | 140-160 | - | Almost quantitative conversion | [5] | |
| Heterogeneous | Preyssler Heteropolyacid (SIPWMo20) | n-Butanol | - | 90-120 | - | Kinetic data available | [5][6] |
| Biocatalyst | Lipozyme TLIM | Benzyl Alcohol | Isooctane | - | - | Excellent yields reported | [5] |
Table 2: Synthesis of Methyl Cinnamate under Various Conditions
| Catalyst | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sulfuric Acid | 75 | Methanol | Reflux | 1 h | 94 |
| Sulfuric Acid | 50 | Methanol | Reflux | 1.5 h | 99 |
| Sulfuric Acid | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 97 |
| p-Toluenesulfonic Acid (p-TSA) | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 91 |
| Supported Acidic Catalyst | 5 wt% (of cinnamic acid) | Methanol | Reflux | 3 h | 86 |
(Data sourced from[10])
Experimental Protocols
Protocol 1: Classical Fischer Esterification using Sulfuric Acid
This protocol provides a general method for synthesizing simple alkyl cinnamates.
-
Reaction Setup: In a round-bottom flask, dissolve trans-cinnamic acid in a large excess of the desired anhydrous alcohol.[1]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).[1]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.[1] Reaction times can range from 1 to 4 hours.[10]
-
Monitoring: Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[1] Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.[1]
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid and remove unreacted cinnamic acid.[1]
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Concentration: Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude ester.[1]
-
Purification (Optional): If necessary, purify the crude product by column chromatography.[3][4]
Protocol 2: Heteropolyacid-Catalyzed Esterification
This protocol offers an environmentally friendlier approach with a reusable catalyst.
-
Reaction Setup: In a suitable flask, mix cinnamic acid (1 mmol), the desired alcohol (e.g., phenol, 1 mmol), and the heteropolyacid catalyst (1 mol%) in toluene.[10]
-
Reflux: Heat the mixture to reflux.[10]
-
Monitoring: Monitor the reaction progress by TLC.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[10]
-
Solvent Removal: Remove the solvent under reduced pressure.[10]
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.[10] The catalyst can often be recovered, washed, dried, and reused.[11]
Visualizations
Caption: General experimental workflow for cinnamic acid esterification.
Caption: Troubleshooting logic for low yield in cinnamic acid esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 4. aspire.apsu.edu [aspire.apsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. research.abo.fi [research.abo.fi]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
Managing stability and polymerization of isopropyl cinnamate in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability and preventing the polymerization of isopropyl cinnamate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound has become viscous and opaque. What is happening?
A1: This is a common sign of polymerization. This compound, especially when exposed to heat, light, or contaminants, can undergo free-radical polymerization, where individual molecules (monomers) link together to form long chains (polymers). This process increases the viscosity and can make the material appear cloudy or even solidify. One source notes that it "Tends to polymerize, and will become opaque, more viscous or it will jellify, and eventually become odorless"[1].
Q2: What factors can trigger the polymerization of this compound?
A2: The primary triggers for the polymerization of this compound are:
-
Heat: Elevated temperatures provide the energy needed to initiate the polymerization process.
-
Light: UV light, in particular, can generate free radicals that start the polymerization chain reaction.
-
Contaminants: Impurities, such as peroxides or metal ions, can act as initiators for polymerization.
-
Oxygen: While seemingly counterintuitive, the presence of oxygen can sometimes contribute to the formation of peroxides, which are potent polymerization initiators. However, for certain inhibitors, oxygen is required to be effective.
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize the shelf life of this compound and prevent polymerization, adhere to the following storage guidelines:
-
Temperature: Store in a cool, dry place.[2] Avoid exposure to high temperatures.
-
Light: Keep containers tightly sealed and protected from light.[2] Amber glass bottles or opaque containers are recommended.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Container: Use tightly sealed containers to prevent contamination and exposure to air.[2]
Q4: Can I use inhibitors to prevent the polymerization of this compound?
A4: Yes, adding a polymerization inhibitor is a highly effective strategy. Phenolic antioxidants are commonly used for this purpose. They work by scavenging free radicals, which are the initiators of polymerization.[3]
-
Hydroquinone (HQ): A widely used inhibitor that is effective at quenching free radicals and stabilizing monomers.[3][4] It is often used at concentrations around 200 ppm.[5]
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective in preventing oxidative degradation and can be used to stabilize a wide range of organic compounds.[6][7]
It is crucial to ensure that any added inhibitor is compatible with your intended application and will not interfere with downstream processes.
Q5: What is the typical shelf life of this compound?
A5: The typical shelf life is stated as 12 months or longer if stored properly.[2][6] However, the actual shelf life is highly dependent on storage conditions. If you observe any changes in appearance (e.g., increased viscosity, cloudiness) or odor, it is a sign of degradation, and the material should be re-evaluated before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| This compound has become viscous or solidified. | Polymerization has occurred due to improper storage (exposure to heat, light, or contaminants). | The material is likely unusable for most applications. It is recommended to dispose of it according to your institution's safety protocols and obtain a fresh batch. Implement proper storage procedures for the new material. |
| The material has developed a yellow tint. | This could be a sign of oxidation or the formation of degradation byproducts. | While the material may still be usable for some applications, it is recommended to perform a purity analysis (e.g., via HPLC) to identify any impurities. Consider adding an antioxidant like BHT to fresh material to prevent this in the future. |
| Inconsistent results in experiments using stored this compound. | Partial polymerization or degradation may have altered the concentration and properties of the material. | Re-test the purity of the stored this compound. If purity is compromised, use a fresh, properly stored batch for your experiments. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to predict the long-term stability and shelf life of this compound under your specific storage conditions.
Objective: To assess the stability of this compound at elevated temperatures and extrapolate the data to predict its shelf life at ambient or refrigerated temperatures.
Methodology:
-
Sample Preparation: Aliquot this compound into several small, identical, tightly sealed amber glass vials. If you plan to use an inhibitor, prepare a separate set of samples with the inhibitor added at the desired concentration.
-
Storage Conditions: Place the vials in temperature-controlled stability chambers at a minimum of three different elevated temperatures. Recommended temperatures are 40°C, 50°C, and 60°C. Also, include a set of samples at your intended long-term storage temperature (e.g., 25°C or 4°C) as a control.
-
Time Points: Pull samples from each temperature condition at predetermined time intervals. For accelerated studies, suggested time points are 0, 1, 2, 4, and 8 weeks. For the control samples, time points can be extended to 0, 3, 6, and 12 months.
-
Analysis: At each time point, analyze the samples for:
-
Purity: Use HPLC to determine the percentage of pure this compound remaining.
-
Polymer Content: Use GPC to detect and quantify the formation of polymers.
-
Appearance: Visually inspect for any changes in color, clarity, or viscosity.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound versus time for each temperature.
-
Determine the degradation rate constant (k) for each temperature from the slope of the line.
-
Use the Arrhenius equation to relate the degradation rate constants to temperature and calculate the activation energy (Ea) for the degradation process.
-
Extrapolate the data to predict the shelf life at your desired long-term storage temperature.
-
Quantitative Data Summary Table (Template)
| Storage Condition | Time Point | Purity (% by HPLC) | Polymer Content (% by GPC) | Appearance |
| 40°C | 0 weeks | |||
| 1 week | ||||
| 2 weeks | ||||
| 4 weeks | ||||
| 8 weeks | ||||
| 50°C | 0 weeks | |||
| 1 week | ||||
| 2 weeks | ||||
| 4 weeks | ||||
| 8 weeks | ||||
| 60°C | 0 weeks | |||
| 1 week | ||||
| 2 weeks | ||||
| 4 weeks | ||||
| 8 weeks | ||||
| 25°C (Control) | 0 months | |||
| 3 months | ||||
| 6 months | ||||
| 12 months |
Protocol 2: Detection and Quantification of Polymerization by Gel Permeation Chromatography (GPC)
Objective: To separate and quantify any polymer that has formed in a sample of this compound.
Methodology:
-
Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., tetrahydrofuran - THF) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
GPC column suitable for separating low molecular weight polymers.
-
-
GPC Conditions:
-
Mobile Phase: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 100 µL
-
-
Calibration: Create a calibration curve using polystyrene standards of known molecular weights to correlate retention time with molecular weight.
-
Analysis:
-
Inject the prepared sample onto the GPC system.
-
The this compound monomer will elute as a sharp peak at a longer retention time.
-
Any polymer present will elute as broader peaks at shorter retention times, corresponding to higher molecular weights.
-
Quantify the amount of polymer by integrating the peak areas and comparing them to the total area of all peaks.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for accelerated stability testing of this compound.
References
- 1. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempoint.com [chempoint.com]
- 4. nbinno.com [nbinno.com]
- 5. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
- 6. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 7. BUTYLATED HYDROXYTOLUENE (BHT) - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Cinnamate Ester Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of solubilizing cinnamate esters for in vitro assays. Proper dissolution is critical for obtaining accurate, reproducible, and meaningful experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are cinnamate esters poorly soluble in aqueous media like cell culture medium?
A2: Cinnamate esters are generally lipophilic (fat-soluble) molecules. Their chemical structure, characterized by a non-polar phenyl group and an ester linkage, has limited capacity to form favorable hydrogen bonds with polar water molecules. This hydrophobicity leads to very low solubility in aqueous solutions such as buffers and cell culture media.[1]
Q2: What are the recommended primary solvents for preparing stock solutions of cinnamate esters for in vitro assays?
A2: For biological assays, the most common and recommended solvents are high-purity, anhydrous dimethyl sulfoxide (DMSO) and ethanol.[1] These solvents are favored because they can dissolve a wide range of non-polar compounds and are miscible with water and cell culture media at the low final concentrations required for most experiments.[1]
Q3: What is the maximum permissible concentration of DMSO in a cell culture experiment?
A3: The final concentration of DMSO should be kept as low as possible, typically below 0.5%, and often at or below 0.1%, to avoid solvent-induced toxicity or off-target effects.[1] However, the tolerance to DMSO is highly cell-line specific and depends on the duration of the assay.[2][3] It is crucial to determine the maximum allowable concentration for your specific cell line and to always include a vehicle control (medium with the same final concentration of DMSO without the test compound) in your experimental design.[2]
Q4: My compound precipitates immediately when I add the stock solution to my cell culture medium. What is happening and how can I prevent it?
A4: This common issue is known as "crashing out" and occurs when a compound that is soluble in a concentrated organic stock solution becomes insoluble upon rapid dilution into an aqueous environment.[4][5] To prevent this, avoid adding the stock directly to the final volume. Instead, employ techniques such as serial dilution, adding the stock solution to pre-warmed media (37°C), and ensuring rapid mixing by vortexing or pipetting the medium as the stock is added.[1][4][5]
Q5: Beyond using DMSO or ethanol, what other methods can improve the solubility of highly resistant cinnamate esters?
A5: If standard methods are insufficient, several advanced formulation strategies can be employed:
-
Co-solvency: Use a mixture of water-miscible organic solvents (e.g., DMSO and Polyethylene Glycol 400 (PEG 400)) to create a more potent solubilizing vehicle.[1][4]
-
Surfactants: Incorporate biocompatible, non-ionic surfactants like Tween® 80 or Pluronic® F-68. These molecules form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solution.[1]
-
Cyclodextrin Complexation: Utilize cyclodextrins, which are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[1][6][7] They can encapsulate the cinnamate ester, forming an inclusion complex that is more water-soluble.[1][7][8]
Q6: How does pH affect the solubility and stability of cinnamate esters?
A6: While cinnamate esters themselves are not typically ionizable, the stability of the ester bond is pH-dependent. In neutral or alkaline conditions (higher pH), the ester linkage is more susceptible to hydrolysis, which breaks the ester down into cinnamic acid and the corresponding alcohol.[9] This degradation can lead to a loss of potency and potential precipitation of the less soluble parent acid.[9] For stability, slightly acidic conditions (pH 3-5) are often preferable, though this must be balanced with the pH requirements of the in vitro assay.[9]
Data Presentation: Solvent and Formulation Parameters
Table 1: Common Solvents for Cinnamate Ester Stock Solutions
| Solvent | Recommended Use | Typical Stock Concentration | Max Final Concentration (in Media) | Notes |
| DMSO | Primary choice for most cell-based assays | 10 mM - 100 mM[1] | < 0.5% , ideally ≤ 0.1% [1][10] | Cell line dependent; always run a vehicle control.[2] |
| Ethanol | Alternative to DMSO | 10 mM - 100 mM | < 0.5% | Can be more volatile than DMSO. |
Table 2: Advanced Solubilization Strategies
| Method | Example Agents | Mechanism of Action | Advantages | Considerations |
| Co-solvency | DMSO + PEG 400[1][4] | Increases the solubilizing power of the vehicle.[1] | Simple to prepare; can significantly increase solubility.[1] | Requires careful optimization to avoid vehicle-induced toxicity.[1] |
| Surfactants | Tween® 80, Pluronic® F-68[1] | Form micelles that encapsulate the hydrophobic compound.[1][11] | Highly effective for very insoluble compounds.[1] | Can have their own biological effects or cause cell lysis at higher concentrations.[1] |
| Cyclodextrins | Hydroxypropyl-β-Cyclodextrin (HPβCD)[12] | Encapsulates the drug molecule, increasing its apparent water solubility.[1][7][8] | Low toxicity; can significantly enhance solubility.[1] | May alter compound bioavailability to cells; requires specific host-guest chemistry.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Cinnamate Ester Stock Solution in DMSO
This protocol describes the standard method for preparing a 100 mM stock solution.
Materials:
-
Cinnamate ester powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tube or glass vial
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated scale
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of the cinnamate ester powder in a sterile tube or vial. For a 100 mM stock of a compound with a molecular weight of 250 g/mol , you would weigh 25 mg.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For the 25 mg example, add 1 mL of DMSO.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes.[1] If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication in an ultrasonic bath can aid dissolution.[1][4]
-
Visual Inspection: Ensure the compound is fully dissolved and the solution is clear before proceeding. If particulates remain, the stock concentration may be too high.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium to Prevent Precipitation
This protocol provides a recommended procedure for diluting a concentrated DMSO stock solution into an aqueous medium to minimize precipitation.
Materials:
-
100 mM Cinnamate Ester stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium or aqueous buffer
-
Sterile tubes for dilution
Methodology:
-
Pre-warm Medium: Ensure your cell culture medium or buffer is at the experimental temperature (typically 37°C), as solubility is often lower in cold liquids.[1][4][5]
-
Serial Dilution (Recommended): Do not add the concentrated stock directly to your final large volume of medium. Perform one or more intermediate dilution steps.
-
Example for a 100 µM final concentration:
-
Step A (Intermediate): Add 2 µL of the 100 mM stock to 198 µL of pre-warmed medium to create a 1 mM intermediate solution (1:50 dilution). Vortex gently but thoroughly.
-
Step B (Final): Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium in your culture well to achieve the final 100 µM concentration (1:100 dilution).
-
-
Vortex During Dilution: When adding the stock or intermediate solution to the medium, vortex or pipette the medium continuously to ensure rapid and uniform mixing.[1][13] This prevents the formation of localized high concentrations of the compound, which is a primary cause of precipitation.[13]
-
Final Solvent Concentration Check: Calculate the final DMSO concentration in your assay. In the example above, the final DMSO concentration would be 0.1%, which is generally considered safe for most cell lines.[1]
Troubleshooting Guides
Issue 1: Compound Precipitates in Media Immediately or After a Short Time
| Potential Cause | Explanation | Recommended Solution |
| Final concentration is too high | The final working concentration of the cinnamate ester exceeds its aqueous solubility limit.[5] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[5] |
| Rapid Dilution / Poor Mixing | Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation ("crashing out").[5] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1][5] Add the compound dropwise while gently vortexing or pipetting the media.[5] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[5] | Always use pre-warmed (37°C) cell culture media for all dilutions.[1][5] |
| High Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high, which can be toxic to cells and also promote precipitation upon dilution. | Ensure the final DMSO concentration is non-toxic and as low as possible (typically ≤ 0.1%).[1] Recalculate your dilution scheme if necessary. |
Issue 2: Media Appears Cloudy or Crystalline After Incubation (Delayed Precipitation)
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability / Degradation | The cinnamate ester may be degrading over time (e.g., via hydrolysis) into less soluble byproducts.[5][9] | Assess the stability of your compound under culture conditions (37°C, 5% CO2).[5] Consider preparing fresh media with the compound more frequently for long-term experiments. |
| Interaction with Media Components | The compound may be interacting with proteins (e.g., in serum) or salts in the media, leading to the formation of insoluble complexes. | Test solubility in serum-free vs. serum-containing media. If precipitation occurs only with serum, a formulation strategy like cyclodextrin complexation may be needed. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[5] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates for long-term experiments.[5] |
| Cellular Metabolism | Cellular metabolism can alter the local pH of the culture medium, which can in turn affect the stability and solubility of a pH-sensitive compound.[5] | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[5] |
Visualizations
Caption: Workflow for preparing cinnamate ester working solutions.
Caption: Logical workflow for troubleshooting precipitation issues.
Caption: Cinnamate esters can inhibit the NF-κB signaling pathway.[4][11][14][15][16]
Caption: Cinnamate esters can modulate the MAPK/ERK pathway.[5][6][12][17][18]
References
- 1. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cinnamate Synthesis with Response Surface Methodology
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize the synthesis of cinnamate derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and compiled data to assist in your experimental design and analysis.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of cinnamate synthesis using RSM.
Issue 1: Low Yield or Conversion Rate
-
Question: My RSM experiments consistently result in low yields of the desired cinnamate ester. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in enzymatic cinnamate synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Enzyme Activity and Loading:
-
Problem: The lipase activity may be low due to improper storage or handling. The enzyme loading might also be suboptimal.
-
Solution: Ensure your enzyme (e.g., Novozym 435, Lipozyme TL IM) is stored under the recommended conditions.[1] Verify its activity with a standard reaction. Your RSM design should include a range of enzyme concentrations to find the optimal loading. Some studies have shown that beyond a certain point, increasing enzyme loading does not significantly improve the yield and may even be counterproductive.[2]
-
-
Substrate Molar Ratio:
-
Problem: An inappropriate molar ratio of cinnamic acid (or its ester) to the corresponding alcohol can limit the reaction. Excess of one substrate may cause enzyme inhibition.
-
Solution: The molar ratio is a critical factor to investigate in your RSM design. While a 1:1 stoichiometric ratio is a starting point, an excess of the alcohol is often used to drive the equilibrium towards product formation.[1] However, very high concentrations of short-chain alcohols or acids can inhibit or deactivate the lipase.[1]
-
-
Water Content:
-
Problem: Water is a byproduct of esterification and its accumulation can shift the equilibrium back towards the reactants (hydrolysis), thus reducing the ester yield.[1]
-
Solution: Consider adding molecular sieves to the reaction medium to remove water as it is formed. Alternatively, performing the reaction under vacuum can help in water removal.[3]
-
-
Reaction Temperature:
-
Problem: The selected temperature range for your RSM design might not be optimal for the enzyme's activity and stability.
-
Solution: Lipases have an optimal temperature for activity. Exceeding this temperature can lead to denaturation and loss of activity. Ensure your experimental design covers a range around the known optimum for the specific lipase you are using. For instance, for benzyl cinnamate synthesis using a specific lipase, an optimal temperature of 40°C was identified.[4]
-
-
Mass Transfer Limitations:
-
Problem: Inadequate mixing can lead to poor diffusion of substrates to the active sites of the immobilized enzyme.
-
Solution: Ensure sufficient agitation speed to keep the enzyme suspended and the reaction mixture homogenous. This is a factor that can be included in your RSM design.[1]
-
-
Issue 2: Poor Model Fit in RSM Analysis
-
Question: My RSM analysis shows a significant "Lack of Fit" and a low R-squared value. What does this mean and what should I do?
-
Answer: A significant "Lack of Fit" indicates that your chosen model (e.g., quadratic) does not adequately describe the relationship between the factors and the response.[5] A low R-squared value suggests that the model does not explain a large proportion of the variability in the response.[6] Here’s how to address this:
-
Review the Model:
-
Problem: The chosen model (e.g., linear or quadratic) may be too simple to capture the complexity of the reaction kinetics.
-
Solution: If the lack of fit is significant for a linear model, a higher-order model like the quadratic model is necessary to account for curvature in the response surface.[1] If the quadratic model also shows a poor fit, you may need to consider a cubic model or transform your response data (e.g., using a logarithmic or power transformation).[7]
-
-
Check for Outliers:
-
Problem: Experimental errors can lead to data points that do not follow the general trend, negatively impacting the model's fit.
-
Solution: Use diagnostic plots (e.g., residual plots, Cook's distance) to identify potential outliers.[1] If an outlier is identified, investigate the experimental run for any procedural errors. If an error is confirmed, you may need to repeat the run or exclude the data point from the analysis, providing justification.
-
-
Expand the Design Space:
-
Problem: The true optimum may lie outside the range of the factor levels you have chosen for your experiment.
-
Solution: If the analysis suggests that the optimum is at the edge of your design space, you may need to perform a new set of experiments with an expanded range for the relevant factors. The method of steepest ascent can be used to move towards the region of the optimum.[8]
-
-
Re-evaluate Factors:
-
Problem: You may have missed a critical factor that significantly influences the cinnamate synthesis.
-
Solution: Revisit the literature and your preliminary studies to ensure all potentially significant factors (e.g., type of solvent, pH, particle size of immobilized enzyme) have been considered.
-
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: I am getting inconsistent results for the center point replicates in my Central Composite Design (CCD) or Box-Behnken Design (BBD). Why is this happening?
-
Answer: Inconsistent results at the center point suggest that there is a significant amount of pure error in your experimental setup. This can be due to:
-
Inhomogeneous Reaction Mixture:
-
Problem: Poor mixing can lead to localized differences in temperature or substrate concentration.
-
Solution: Ensure consistent and adequate agitation throughout the reaction.
-
-
Inaccurate Measurements:
-
Problem: Errors in measuring substrates, enzyme, or in the analytical method used to determine the yield.
-
Solution: Calibrate all your measuring instruments. Validate your analytical method (e.g., GC, HPLC) for accuracy and precision.
-
-
Fluctuations in Experimental Conditions:
-
Problem: Variations in temperature, reaction time, or other controlled parameters between runs.
-
Solution: Ensure your equipment (e.g., water bath, stirrer) is functioning correctly and maintaining stable conditions. Randomize the order of your experimental runs to minimize the impact of any time-dependent systematic errors.[9]
-
-
Frequently Asked Questions (FAQs)
Experimental Design
-
Q1: What is the difference between a Central Composite Design (CCD) and a Box-Behnken Design (BBD) for optimizing cinnamate synthesis?
-
A1: Both are popular RSM designs. A CCD consists of factorial points, center points, and axial ("star") points that extend beyond the factorial space, allowing for the estimation of a full quadratic model.[10] A BBD is a spherical, rotatable, or nearly rotatable second-order design that does not contain points at the vertices of the cubic region, which can be advantageous when the extreme factor levels are difficult or risky to run.[11] The choice depends on the specific experimental constraints and objectives.
-
-
Q2: How many center points should I include in my design?
-
A2: Including multiple center points (typically 3-5) is crucial for obtaining a good estimate of the experimental error ("pure error") and for checking the curvature of the response surface.[10]
-
Data Analysis and Interpretation
-
Q3: How do I interpret the ANOVA table in my RSM output?
-
A3: The ANOVA table is key to understanding your model.[8]
-
Model p-value: A p-value less than 0.05 indicates that the model is statistically significant and can be used to predict the response.
-
Lack of Fit p-value: A p-value greater than 0.05 is desirable, as it suggests that the model adequately fits the experimental data.[5]
-
Term p-values: These indicate the significance of individual factors and their interactions. p-values less than 0.05 suggest that the term has a significant effect on the response.
-
R-squared (R²) and Adjusted R-squared: These values indicate the proportion of the variance in the response that is explained by the model. Higher values (closer to 1) are better. The adjusted R² is generally a more reliable indicator of model fit as it accounts for the number of terms in the model.[6]
-
-
-
Q4: What do the contour plots and 3D surface plots tell me?
-
A4: These plots are graphical representations of the fitted model and help in visualizing the relationship between the factors and the response.[12]
-
Contour plots: Show lines of constant response as a function of two factors. The shape of the contours can indicate the nature of the interaction between the factors. Elliptical contours suggest a significant interaction.
-
3D surface plots: Provide a three-dimensional view of the response surface, making it easier to identify the optimal conditions (i.e., the peak or valley in the surface).
-
-
Enzymatic Reaction Specifics
-
Q5: Which lipase is best for cinnamate synthesis?
-
A5: The choice of lipase can significantly impact the reaction. Immobilized lipases like Novozym 435 (from Candida antarctica lipase B) and Lipozyme TL IM (from Thermomyces lanuginosus) are commonly used and have shown high efficiency in various esterification reactions, including the synthesis of benzyl cinnamate.[2][13] It is advisable to screen a few commercially available lipases in your preliminary studies.
-
-
Q6: What is the role of the solvent in enzymatic cinnamate synthesis?
-
A6: The solvent can influence the enzyme's activity and the solubility of the substrates and products. Non-polar solvents like hexane or isooctane are often used to minimize enzyme denaturation and shift the equilibrium towards ester synthesis.[14] However, solvent-free systems are also being explored as a "greener" alternative.[5]
-
Data Presentation
Table 1: RSM Optimization of Benzyl Cinnamate Synthesis
| Factor | Range Studied | Optimal Value | Reference |
| Temperature (°C) | 30 - 50 | 40 | [4] |
| Enzyme Loading (mg/mL) | 20 - 40 | 31 | [4] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 5:1 | 2.6:1 | [4] |
| Reaction Time (h) | 12 - 36 | 27 | [4] |
| Response (Yield) | 97.7% | [4] |
Table 2: RSM Optimization of Ethyl Cinnamate Synthesis
| Factor | Range Studied | Optimal Value | Reference |
| Temperature (°C) | 50 - 70 | 60 | [15] |
| Catalyst (H₂SO₄) (mol%) | 5 - 15 | 10 | [16] |
| Substrate Molar Ratio (Ethanol:Acid) | 1:1 - 5:1 | 3:1 | [16] |
| Reaction Time (min) | 30 - 90 | 60 | [16] |
| Response (Yield) | 96.61% | [15] |
Table 3: RSM Optimization of Methyl Cinnamate Synthesis
| Factor | Range Studied | Optimal Value | Reference |
| Temperature (°C) | 90 - 130 | 110 | [16] |
| Catalyst (H₂SO₄) (mol%) | 25 - 75 | 50 | [16] |
| Substrate Molar Ratio (Methanol:Acid) | 0.2 M - 0.6 M | 0.45 M | [16] |
| Reaction Time (min) | 1 - 5 | 2 | [16] |
| Response (Yield) | 97% | [16] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Benzyl Cinnamate [4]
-
Reaction Setup: In a sealed vessel, combine cinnamic acid and benzyl alcohol in the desired molar ratio as determined by the RSM design.
-
Solvent Addition: Add an appropriate volume of a non-polar solvent (e.g., isooctane) to dissolve the reactants.
-
Enzyme Addition: Add the specified amount of immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Incubation: Place the vessel in a shaker incubator set at the temperature and agitation speed specified by the experimental design.
-
Reaction Monitoring: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: Filter the sample to remove the enzyme. Dilute the sample with a suitable solvent.
-
Analysis: Analyze the sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of benzyl cinnamate and calculate the yield.
-
Repeat: Repeat steps 1-7 for all the experimental runs in the RSM design.
Protocol 2: Microwave-Assisted Synthesis of Methyl Cinnamate [16]
-
Reactant Mixture: In a microwave reaction vessel, combine trans-cinnamic acid, methanol, and a catalytic amount of concentrated sulfuric acid.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at the specified temperature and for the designated time according to the RSM design.
-
Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent like diethyl ether.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude methyl cinnamate.
-
Analysis: Determine the yield and purity of the product using techniques like ¹H NMR spectroscopy.
Mandatory Visualization
Caption: Workflow for optimizing cinnamate synthesis using RSM.
Caption: Logic diagram for troubleshooting RSM model fit.
References
- 1. cdn.statease.com [cdn.statease.com]
- 2. The Open Educator - 3. Analyze and Explain Response Surface Methodology [theopeneducator.com]
- 3. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new approach to synthesis of benzyl cinnamate: Optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interpret the key results for Analyze Response Surface Design - Minitab [support.minitab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Analysis of variance table for Analyze Response Surface Design - Minitab [support.minitab.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. datafloq.com [datafloq.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 16. par.nsf.gov [par.nsf.gov]
Identifying and minimizing side products in cinnamate esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of cinnamic acid.
Troubleshooting Guides
Issue: Low or No Yield of Cinnamate Ester
Q1: My cinnamate esterification reaction has a consistently low yield. What are the primary causes?
Low yields in the Fischer esterification of cinnamic acid are frequently due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the formation of the desired ester. Other common causes include:
-
Presence of Water: Any water present in the reactants or solvent can inhibit the reaction.
-
Insufficient Catalyst: An inadequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), will result in a slow or incomplete reaction.[1]
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow; if it's too high, it can lead to side reactions.[1]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. Reaction times can range from 1 to 12 hours.[1]
-
Product Loss During Work-up: Significant amounts of the product can be lost during extraction and purification steps.[1]
Q2: How can I improve the yield of my esterification reaction?
To drive the reaction towards the product and improve the yield, several strategies can be employed:
-
Use of Excess Alcohol: Applying a large excess of the alcohol reactant shifts the equilibrium to favor the ester product, in accordance with Le Châtelier's principle. Often, the alcohol can also serve as the reaction solvent.[1]
-
Removal of Water: Actively removing water as it is formed is a highly effective method. This can be accomplished by:
-
Optimize Catalyst Loading: Ensure an effective catalytic amount of a strong acid is used. While traditionally excess acid was used, studies have shown that catalytic amounts can lead to high conversion rates.[1]
-
Maintain Appropriate Temperature: Heating the reaction to reflux is typically necessary to achieve a sufficient reaction rate.[1]
Issue: Reaction Mixture Appearance and Side Products
Q3: My reaction mixture turned dark brown or black. What does this indicate and what should I do?
A dark brown or black reaction mixture often suggests the occurrence of side reactions, such as polymerization or addition reactions involving the double bond of cinnamic acid.[1] This is more likely to happen under harsh acidic conditions and at elevated temperatures. The blackish-brown color can also indicate side reactions at the double bond, potentially producing diols, epoxides, and carbonyls.
To mitigate this, consider using milder reaction conditions, such as a lower temperature or an alternative, less harsh acid catalyst. Ensure the reaction is not being overheated and is maintained at a gentle reflux.[1]
Q4: What are the common side products in cinnamate esterification and how can they be identified?
The primary side products arise from reactions at the carbon-carbon double bond of the cinnamic acid backbone. These can include:
-
Polymers: Acid-catalyzed polymerization can occur, leading to a complex mixture of oligomers and polymers. This is often observed as a tar-like, insoluble material.
-
Addition Products: The double bond can undergo addition reactions. For example, in the presence of water and acid, hydration can occur, leading to the formation of 3-hydroxy-3-phenylpropanoic acid derivatives.
-
Ether Formation: If using an alcohol as a solvent at high temperatures with a strong acid catalyst, self-condensation of the alcohol can lead to the formation of ethers as a side product.
These side products can be identified using a combination of chromatographic and spectroscopic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify volatile components, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structure of isolated impurities.
Frequently Asked Questions (FAQs)
Q5: What are the typical reaction times for cinnamic acid esterification?
Reaction times can vary depending on the specific alcohol used, the reaction temperature, and the catalyst. They can range from 1 to 12 hours. It is always recommended to monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time for your specific conditions.[1]
Q6: How can I monitor the progress of the reaction to ensure it has gone to completion?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the esterification. By spotting the reaction mixture alongside the starting material (cinnamic acid) on a TLC plate, you can visualize the consumption of the acid and the formation of the ester. The ester product is less polar and will have a higher Rf value than the carboxylic acid. For example, in a hexane/ethyl acetate solvent system, ethyl cinnamate will travel further up the plate than cinnamic acid.[1]
Q7: What is a standard work-up procedure for a cinnamic acid esterification reaction?
A typical work-up procedure involves the following steps:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Neutralize the excess acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This also removes any unreacted cinnamic acid by converting it to its water-soluble salt.[1]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude ester.[1]
Q8: What are common impurities in the final product and how can they be removed?
The most common impurity is unreacted trans-cinnamic acid. This can be effectively removed during the work-up by washing the organic layer with a saturated sodium bicarbonate solution. Residual alcohol and solvents from the extraction process can also be present and can be removed by sufficient drying under reduced pressure. For higher purity, column chromatography can be employed to separate the ester from any remaining starting materials or byproducts.[2]
Data Presentation
Table 1: Synthesis of Methyl Cinnamate under Various Conditions [3]
| Catalyst | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sulfuric Acid | 75 | Methanol | Reflux | 1 h | 94 |
| Sulfuric Acid | 50 | Methanol | Reflux | 1.5 h | 99 |
| Sulfuric Acid | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 97 |
| p-Toluenesulfonic Acid (p-TSA) | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 91 |
| Supported Acidic Catalyst | 5 wt% (of cinnamic acid) | Methanol | Reflux | 3 h | 86 |
Table 2: Synthesis of Menthyl Cinnamate with Varying Reaction Times
| Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 4 | 60 | 95.83 |
| 5 | 60 | 96.38 |
| 6 | 60 | 91.79 |
Experimental Protocols
Protocol 1: General Fischer Esterification of Cinnamic Acid (Synthesis of Ethyl Cinnamate)
-
Reaction Setup: In a round-bottom flask, dissolve trans-cinnamic acid in a large excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Monitoring: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid and remove unreacted cinnamic acid. Wash the organic layer with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl cinnamate.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Loading: Dissolve the crude cinnamate ester in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure ester.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cinnamate ester.
Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Efficient Production of Isopropyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the efficient synthesis of isopropyl cinnamate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues in this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Equilibrium Limitation: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. 2. Insufficient Catalyst: An inadequate amount or inactive acid catalyst will result in a slow or incomplete reaction. 3. Suboptimal Temperature: The reaction rate is highly dependent on temperature. If too low, the reaction is slow; if too high, it can lead to side reactions. 4. Product Loss During Work-up: Significant product loss can occur during extraction and purification steps. | 1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. 2. Increase Reactant Concentration: Employ a large excess of isopropanol to shift the equilibrium towards the product, according to Le Châtelier's principle. Isopropanol can often serve as the solvent as well.[1] 3. Optimize Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[1] 4. Optimize Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
| Reaction Mixture Darkens (Charring) | 1. Localized Overheating: Adding a strong acid catalyst like sulfuric acid too quickly can cause localized overheating. 2. High Reaction Temperature: Excessive heat can lead to the degradation of starting materials or products. 3. High Catalyst Concentration: Too much acid catalyst can promote side reactions and charring.[1] | 1. Slow Addition of Catalyst: Add the acid catalyst dropwise and with vigorous stirring to the cooled reaction mixture. 2. Temperature Control: Maintain a consistent and appropriate reaction temperature. 3. Reduce Catalyst Amount: Use a catalytic amount of the acid (typically 1-5 mol%). |
| Formation of Byproducts | 1. Side Reactions: High temperatures and strong acid catalysts can promote side reactions, such as the polymerization of the cinnamic acid double bond.[1] 2. Impure Starting Materials: Impurities in the cinnamic acid or isopropanol can lead to unwanted byproducts. | 1. Milder Conditions: Consider using a milder acid catalyst or a heterogeneous catalyst to reduce side reactions. 2. Purify Starting Materials: Ensure the purity of your starting materials before beginning the reaction. |
| Difficult Product Purification | 1. Unreacted Starting Materials: Incomplete reaction leaves unreacted cinnamic acid and isopropanol in the product mixture. 2. Catalyst Removal: Homogeneous acid catalysts can be difficult to remove completely. | 1. Base Wash: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted cinnamic acid by converting it to its water-soluble salt.[1] 2. Consider Heterogeneous Catalysts: Employing a solid acid catalyst simplifies removal by filtration after the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of catalysts for this compound synthesis?
A1: The choice of catalyst is crucial for efficient this compound production. The most common types are:
-
Homogeneous Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are highly effective and often result in high conversion rates in a relatively short time. However, they can be corrosive and difficult to separate from the final product.
-
Heterogeneous Solid Acid Catalysts: These are solid materials with acidic properties, such as Ga₂O₃/SO₄²⁻/ZrO₂ or Preyssler heteropolyacids.[2][3] They offer the significant advantage of being easily separable from the reaction mixture by filtration, allowing for potential reuse and a more environmentally friendly process.
-
Biocatalysts (Enzymes): Lipases, such as Lipozyme TLIM and Novozym 435, can be used for the enzymatic esterification of cinnamic acid. These catalysts operate under mild conditions and offer high selectivity, minimizing byproduct formation. However, they may require longer reaction times and careful control of reaction conditions like water activity.
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials (cinnamic acid and isopropanol), you can visually track the disappearance of the reactants and the appearance of the product spot.
Q3: What is a typical work-up procedure for a Fischer esterification of cinnamic acid with isopropanol?
A3: A standard work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted cinnamic acid.
-
Washing the organic layer with brine (a saturated aqueous solution of NaCl) to remove residual water and water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering to remove the drying agent.
-
Removing the solvent under reduced pressure to obtain the crude this compound.[1]
Q4: Can microwave irradiation be used to improve the synthesis of this compound?
A4: Yes, microwave-assisted synthesis has been shown to be a highly efficient method for producing this compound. One study using a solid acid catalyst (Ga₂O₃/SO₄²⁻/ZrO₂) achieved a 96.1% yield in just 20 minutes under microwave irradiation.[2] This method can significantly reduce reaction times compared to conventional heating.
Catalyst Performance Data
The following table summarizes quantitative data for different catalytic systems used in the synthesis of this compound and other cinnamate esters, providing a basis for comparison.
| Catalyst | Alcohol | Solvent | Temperature (°C) | Time | Yield/Conversion (%) | Reference |
| Ga₂O₃/SO₄²⁻/ZrO₂ | Isopropyl alcohol | - | Microwave (400W) | 20 min | 96.1 (Yield) | [2] |
| Sulfuric Acid | Menthol | Ether | 60 | 5 h | 96.38 (Yield) | |
| Sulfuric Acid | Ethanol | - | 60 | 1 h | 84.42 (Conversion) | |
| p-Toluenesulfonic acid | Glycerol | Solvent-free | 140-160 | - | Almost quantitative | |
| Preyssler Heteropolyacid | n-Butanol | - | 90-120 | - | Kinetic data available | [3] |
| Lipozyme TLIM | Benzyl Alcohol | Isooctane | Optimized | - | Excellent yields | |
| Novozym 435 | Oleyl Alcohol | Iso-octane/butanone | Optimized | 16 days | - | |
| Novozym 435 | Octanol | - | 74.6 | 11.1 h | 93.8 (Conversion) | [4] |
Experimental Protocols
Protocol 1: Fischer Esterification of Cinnamic Acid with Isopropanol using Sulfuric Acid
Materials:
-
trans-Cinnamic acid
-
Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve trans-cinnamic acid in an excess of isopropanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction) to the solution while stirring.
-
Heat the reaction mixture to a gentle reflux for 1-4 hours.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (to neutralize the acid and remove unreacted cinnamic acid).
-
Brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Caption: Experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted Synthesis of this compound Using Solid Super Acid Catalyst [spkx.net.cn]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of the antimicrobial activity of different cinnamate esters
A Comparative Guide to the Antimicrobial Activity of Cinnamate Esters
Introduction
Cinnamic acid and its derivatives have garnered significant attention in the scientific community as a promising source of novel antimicrobial agents.[1] Their natural origins and established safety profiles make them compelling candidates for further research and development.[1] A substantial body of evidence indicates that the esterification of cinnamic acid can significantly alter its antimicrobial properties, with the structure of the alcohol component playing a pivotal role in the potency and spectrum of activity against various microorganisms.[1] This guide offers a comparative analysis of the antimicrobial activity of different cinnamate esters, presenting experimental data to aid researchers, scientists, and drug development professionals.
Comparative Antimicrobial Efficacy
The antimicrobial effectiveness of cinnamate esters is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.[1][2] A lower MIC value is indicative of a higher antimicrobial potency.[1]
Studies have revealed a clear trend in the antibacterial activity of straight-chain alkyl cinnamates: potency tends to increase with the length of the alkyl chain. For instance, against Staphylococcus aureus, the MIC value decreases as the alkyl chain elongates, with decyl cinnamate demonstrating greater potency than methyl cinnamate.[1] This suggests that increased lipophilicity may facilitate the passage of these compounds across the bacterial cell membrane.[1]
In terms of antifungal activity, butyl cinnamate has shown notable potency against various Candida species.[1][3] Conversely, methyl and ethyl cinnamate generally exhibit lower antifungal activity, indicated by their higher MIC values.[1] Benzyl cinnamate has also demonstrated significant activity against certain Gram-positive bacteria like S. aureus and S. epidermidis.[1]
Data Presentation: Minimum Inhibitory Concentration (MIC) of Cinnamate Esters
The following table summarizes the MIC values for various cinnamate esters against a selection of bacteria and fungi, as reported in a comprehensive study by de Morais et al. (2023). This standardized comparison is particularly valuable as all compounds were tested under the same experimental conditions.[1]
| Compound | Staphylococcus aureus (ATCC 35903) MIC (µM) | Staphylococcus epidermidis (ATCC 12228) MIC (µM) | Pseudomonas aeruginosa (ATCC 25853) MIC (µM) | Candida albicans (ATCC 76485) MIC (µM) | Candida tropicalis (ATCC 13803) MIC (µM) | Candida glabrata (ATCC 90030) MIC (µM) |
| Methyl Cinnamate | 789.19 | 789.19 | >1578.16 | 789.19 | 789.19 | 789.19 |
| Ethyl Cinnamate | 726.36 | 726.36 | >1452.72 | 726.36 | 726.36 | 726.36 |
| Propyl Cinnamate | 672.83 | 672.83 | >1345.66 | 672.83 | 672.83 | 672.83 |
| Butyl Cinnamate | 626.62 | 626.62 | >1253.24 | 626.62 | 626.62 | 626.62 |
| Decyl Cinnamate | 550.96 | 550.96 | >1101.92 | >550.96 | >550.96 | >550.96 |
| Benzyl Cinnamate | 537.81 | 537.81 | 1075.63 | >1075.63 | >1075.63 | >1075.63 |
Data sourced from de Morais et al. (2023). '-' indicates data not provided in the source.[1]
Experimental Protocols
The antimicrobial activity data presented above was primarily obtained using the broth microdilution method, a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[1][3] The following is a generalized protocol based on the methodologies described in the cited literature.[1][4]
1. Preparation of Compounds and Media:
-
Stock solutions of the cinnamate esters are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4]
-
The appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) is prepared and sterilized.[1]
2. Inoculum Preparation:
-
A standardized suspension of the test microorganism is prepared from a fresh culture.[1]
-
The concentration of the inoculum is adjusted to a specific cell density, typically measured as colony-forming units per milliliter (CFU/mL).[4]
3. Serial Dilution and Inoculation:
-
A 96-well microtiter plate is used for the assay.
-
Two-fold serial dilutions of the test compounds are made in the wells of the plate with the appropriate broth to create a range of concentrations.[4]
-
A standardized volume of the microbial inoculum is added to each well.[1]
4. Controls:
-
Positive controls: Wells containing only the growth medium and the microorganism.[1]
-
Negative controls: Wells containing only the growth medium.[1]
5. Incubation:
-
The microtiter plates are incubated under suitable conditions. For bacteria, this is typically at 35-37°C for 18-24 hours, and for yeast, it is 35°C for 24-48 hours.[1]
6. MIC Determination:
-
Following incubation, the plates are visually inspected for turbidity (an indicator of microbial growth).[1]
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow of the broth microdilution method for MIC determination.
References
A Comparative Guide to the Bioactivity of Isopropyl Cinnamate and Other Cinnamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in the scientific community for their diverse biological activities. Among these, cinnamate esters such as isopropyl cinnamate, methyl cinnamate, and ethyl cinnamate, along with cinnamyl alcohol, have demonstrated promising potential in various therapeutic areas. This guide provides an objective comparison of the bioactivity of this compound with other common cinnamates, supported by experimental data from peer-reviewed studies. We will delve into their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, providing detailed experimental protocols and visualizing key signaling pathways to facilitate a comprehensive understanding of their structure-activity relationships.
Data Presentation: A Comparative Overview of Bioactivity
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of this compound and other selected cinnamates. The data has been compiled from various studies to provide a comparative perspective. It is important to note that experimental conditions may vary between studies, which can influence the absolute values.
Table 1: Comparative Antimicrobial Activity of Cinnamates (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (µM) | Escherichia coli (µM) | Candida albicans (µM) | Aspergillus niger (µM) |
| This compound | 139[1] | 139[1] | 43[1] | 43[1] |
| Methyl Cinnamate | 789.19[2] | >4000 µg/mL[3] | 789.19[2] | - |
| Ethyl Cinnamate | 726.36[2] | - | 726.36[2] | - |
| Cinnamyl Alcohol | - | - | - | - |
Table 2: Comparative Anticancer Activity of Cinnamates (Half-maximal Inhibitory Concentration - IC50)
| Compound | HeLa (Cervical Cancer) (µM) | MCF-7 (Breast Cancer) (µM) | PC-3 (Prostate Cancer) (µM) | HCT-116 (Colon Cancer) (µM) |
| This compound | - | - | - | - |
| Methyl Cinnamate | - | - | - | - |
| Ethyl Cinnamate | - | - | - | - |
| Cinnamyl Alcohol | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) and the turbidity is adjusted to a 0.5 McFarland standard.[4]
-
Preparation of Test Compounds: Stock solutions of the cinnamate derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the test compounds are made in the appropriate broth to achieve a range of concentrations.[4]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge free radicals.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol (typically 0.1 mM). The solution should be freshly prepared and kept in the dark.[5]
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[5]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[5]
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.[5]
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[2][6]
-
Compound Treatment: The cells are then treated with various concentrations of the cinnamate derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.[2][6]
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or a specialized solubilization solution, is added to each well to dissolve the formazan crystals.[2][6]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[6]
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Cinnamate derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Several cinnamates have been shown to inhibit the NF-κB pathway.[7] The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes. Cinnamic acid and cinnamaldehyde have been shown to suppress NF-κB activation.[8] Ethyl 3',4',5'-trimethoxythionocinnamate has been demonstrated to inhibit the phosphorylation and degradation of IκBα by targeting the IκB kinase (IKK) complex.[9]
Caption: Inhibition of the NF-κB signaling pathway by cinnamates.
Attenuation of the VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Upregulation of the VEGFR2 signaling pathway is a hallmark of many cancers, as it promotes tumor growth and metastasis. Ethyl cinnamate has been shown to suppress tumor growth by attenuating the VEGFR2 signaling pathway.[10] It achieves this by inhibiting the phosphorylation of VEGFR2, which in turn blocks the activation of downstream signaling molecules such as Akt and ERK1/2, leading to the inhibition of endothelial cell proliferation, migration, and tube formation.[10]
Caption: Attenuation of the VEGFR2 signaling pathway by ethyl cinnamate.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro screening of the bioactivity of cinnamate derivatives.
Caption: A generalized workflow for in vitro bioactivity screening.
Conclusion
The available data suggest that this compound is a promising bioactive compound with notable antimicrobial activity.[1] The esterification of cinnamic acid, in general, appears to enhance its biological properties. While direct comparative data for all bioactivities of this compound against other cinnamates is not always available in a single study, the collective evidence indicates that the nature of the ester group plays a significant role in modulating the potency and spectrum of activity. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound and to establish a definitive structure-activity relationship among different cinnamate esters. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to design and interpret future investigations in this exciting field of drug discovery.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. Cinnamomum verum extract inhibits NOX2/ROS and PKCδ/JNK/AP-1/NF-κB pathway-mediated inflammatory response in PMA-stimulated THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamon extract induces tumor cell death through inhibition of NFkappaB and AP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl 3',4',5'-trimethoxythionocinnamate modulates NF-κB and Nrf2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Isopropyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Isopropyl cinnamate, an ester of cinnamic acid and isopropanol, is a valuable compound in the pharmaceutical, cosmetic, and fragrance industries. Its synthesis can be achieved through various routes, each with distinct advantages and disadvantages in terms of yield, reaction conditions, cost, and environmental impact. This guide provides an objective comparison of the most common synthetic methodologies, supported by experimental data, to aid researchers in selecting the optimal route for their specific applications.
Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for different methods of preparing this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Fischer-Speier Esterification | Sulfuric Acid (catalytic) | Isopropanol (reagent and solvent) | Reflux (~82°C) | 1 - 10 hours | Moderate to High |
| Steglich Esterification | DCC/EDC, DMAP | Dichloromethane or Acetonitrile | Room Temperature | 1.5 - 24 hours | ~80 - 98% |
| Microwave-Assisted Synthesis | Solid Super Acid (Ga₂O₃/SO₄²⁻/ZrO₂) | None | Microwave Irradiation (400W) | 20 minutes | up to 96.1%[1] |
| Microwave-Assisted Synthesis | Macroporous Resin (CAT-601) | Isopropanol | 105°C (Microwave) | 12.5 minutes | 39.2%[2] |
| Enzymatic Synthesis | Immobilized Lipase (e.g., Novozym 435) | Organic Solvent (e.g., Isooctane) | 55 - 70°C | 2 - 24 hours | High (up to 99% for similar esters)[3] |
| Transesterification | Butyllithium | Tetrahydrofuran | Not specified | ~5 minutes | 77 - 83% (for menthyl cinnamate)[4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Fischer-Speier Esterification
This classical method involves the acid-catalyzed esterification of cinnamic acid with isopropanol.[4][5][6]
Materials:
-
trans-Cinnamic acid
-
Isopropanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve trans-cinnamic acid in an excess of isopropanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 1 to 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography if necessary.
Protocol 2: Steglich Esterification
This method utilizes a coupling agent and a catalyst to facilitate the esterification under mild, neutral conditions.[2][7][8][9][10]
Materials:
-
trans-Cinnamic acid
-
Isopropanol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
1 M Hydrochloric acid (HCl) solution
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine trans-cinnamic acid (1.0 equiv.), isopropanol (1.0 equiv.), and DMAP (0.1-0.2 equiv.).
-
Dissolve the components in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equiv.) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1.5 to 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the DCU and wash the solid with dichloromethane.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Microwave-Assisted Synthesis with Solid Super Acid Catalyst
This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation and a solid acid catalyst.[1]
Materials:
-
trans-Cinnamic acid (0.01 mol)
-
Isopropanol
-
Solid Super Acid Catalyst (Ga₂O₃/SO₄²⁻/ZrO₂) (0.6 g)
Procedure:
-
In a microwave reaction vessel, combine trans-cinnamic acid (0.01 mol), isopropanol (molar ratio of alcohol to acid of 6:1), and the solid super acid catalyst (0.6 g).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 400 W for 20 minutes.
-
After the reaction, allow the vessel to cool.
-
The product can be isolated and purified by standard workup procedures, which typically involve filtration to remove the catalyst, followed by removal of excess alcohol under reduced pressure.
Protocol 4: Enzymatic Synthesis using Immobilized Lipase
This "green" chemistry approach utilizes an enzyme to catalyze the esterification, offering high selectivity and mild reaction conditions.
Materials:
-
trans-Cinnamic acid
-
Isopropanol
-
Immobilized Lipase (e.g., Novozym 435 or Lipozyme TLIM)
-
Organic Solvent (e.g., isooctane, n-heptane)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a reaction vessel, combine trans-cinnamic acid and isopropanol in a suitable organic solvent.
-
Add the immobilized lipase to the mixture.
-
If desired, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.
-
Incubate the mixture at a controlled temperature (typically between 55-70°C) with agitation for 2 to 24 hours.
-
Monitor the conversion to this compound using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the immobilized enzyme can be recovered by filtration for reuse.
-
The product can be isolated from the reaction mixture by solvent evaporation. Further purification can be achieved by column chromatography.
Visualizing the Synthetic Evaluation Workflow
The following diagram illustrates the logical workflow for selecting a suitable synthetic route for this compound based on key decision criteria.
Caption: Decision workflow for selecting a synthetic route for this compound.
The following diagram illustrates the general reaction scheme for the synthesis of this compound from cinnamic acid.
Caption: General reaction scheme for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. benchchem.com [benchchem.com]
- 8. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) as an Orthogonal Technique for Purity Confirmation
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and drug products is of paramount importance. A single analytical method, however robust, may not be capable of separating and quantifying all potential impurities. This guide provides a comprehensive comparison of using High-Performance Liquid Chromatography (HPLC) as an orthogonal technique for purity confirmation, supported by experimental data and detailed protocols. Orthogonal methods are analytical techniques that use different separation principles to provide a more complete purity profile of a substance.[1][2][3]
The use of dissimilar or orthogonal separation systems provides different selectivities, which can facilitate the development of methods to identify and quantify impurities in a drug substance.[1] This is crucial as impurities can arise from various sources, such as changes in the synthetic process or degradation over time.[1]
Orthogonal HPLC Approaches for Enhanced Purity Assessment
One of the most effective strategies for comprehensive impurity profiling is the use of two or more HPLC methods with different separation mechanisms. This approach increases the probability of detecting co-eluting impurities that might be missed by a single method. The primary method is typically a reversed-phase (RP-HPLC) method due to its versatility, while the secondary, orthogonal method could be based on ion-exchange, hydrophilic interaction, or size-exclusion chromatography.
Table 1: Comparison of Orthogonal HPLC Methods
| Feature | Reversed-Phase (RP-HPLC) | Ion-Exchange (IEX-HPLC) | Hydrophilic Interaction (HILIC) |
| Separation Principle | Partitioning based on hydrophobicity. | Electrostatic interactions between charged analytes and a charged stationary phase. | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. |
| Stationary Phase | Non-polar (e.g., C18, C8). | Charged functional groups (e.g., quaternary ammonium for anion exchange, sulfonic acid for cation exchange). | Polar (e.g., bare silica, aminopropyl). |
| Mobile Phase | Polar (e.g., water/acetonitrile or water/methanol mixtures). | Aqueous buffers with varying salt concentration or pH. | High concentration of organic solvent (e.g., >70% acetonitrile) with a small amount of aqueous buffer. |
| Orthogonality | Provides different selectivity compared to RP-HPLC for charged or highly polar compounds.[4] | Offers a distinct separation mechanism for polar and hydrophilic compounds that are poorly retained in RP-HPLC.[5] | Serves as the primary method for a wide range of compounds. |
HPLC vs. Other Orthogonal Analytical Techniques
While employing different HPLC modes is a powerful strategy, true orthogonality is often achieved by combining HPLC with a completely different analytical technique. The choice of the orthogonal method depends on the properties of the analyte and potential impurities.[6]
Table 2: Comparison of HPLC with Alternative Orthogonal Methods
| Feature | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Liquid chromatography based on partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7] | Gas chromatography with mass spectrometric detection.[6] | Chromatography using a supercritical fluid as the mobile phase.[6] |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones.[6][8] | Volatile and thermally stable compounds; derivatization may be required for some analytes.[6] | Chiral and achiral separations, often faster than HPLC.[6][9] |
| Advantages | Robust, versatile, well-established, and high resolution.[6][7] | High sensitivity and provides structural information for impurity identification.[6] | Fast separations and reduced organic solvent consumption, making it a "greener" alternative.[6][9] |
| Limitations | Higher solvent consumption compared to SFC.[6] | Not suitable for non-volatile or thermally labile compounds.[6][8] | Requires specialized instrumentation.[6] |
Experimental Protocols
Detailed and validated protocols are essential for reproducible purity analysis. Below are generalized protocols for a primary RP-HPLC method and an orthogonal strong cation exchange (SCX-HPLC) method.
Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Method for Purity Analysis
This protocol is a generalized procedure for determining the purity of a drug substance and its related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-90% B
-
35-40 min: 90% B
-
40-41 min: 90-10% B
-
41-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
Protocol 2: Orthogonal Strong Cation Exchange HPLC (SCX-HPLC) Method
This method provides an orthogonal separation for basic compounds that are amenable to cation exchange chromatography.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Strong Cation Exchange (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.
-
Mobile Phase B: 20 mM Potassium Phosphate Buffer with 1 M Potassium Chloride, pH 3.0.
-
Gradient:
-
0-10 min: 0-50% B
-
10-15 min: 50-100% B
-
15-20 min: 100% B
-
20-21 min: 100-0% B
-
21-30 min: 0% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.
Data Presentation: A Case Study
The importance of an orthogonal method is best illustrated with a practical example. The following table shows the analysis of two different batches of an API using both a primary RP-HPLC method and an orthogonal SCX-HPLC method.
Table 3: Purity Analysis of Two API Batches Using Orthogonal HPLC Methods
| Method | Batch | Main Peak Area (%) | Impurity 1 Area (%) | Impurity 2 Area (%) | Impurity 3 Area (%) (Co-eluted with Main Peak in RP-HPLC) | Total Purity (%) |
| Primary (RP-HPLC) | Batch A | 99.85 | 0.10 | 0.05 | Not Detected | 99.85 |
| Batch B | 99.82 | 0.11 | 0.07 | Not Detected | 99.82 | |
| Orthogonal (SCX-HPLC) | Batch A | 99.84 | 0.11 | 0.05 | Not Detected | 99.84 |
| Batch B | 99.51 | 0.10 | 0.08 | 0.31 | 99.51 |
In this case study, the primary RP-HPLC method indicated that both batches of the API had similar purity profiles. However, the orthogonal SCX-HPLC method revealed a previously undetected impurity (Impurity 3) in Batch B, which co-eluted with the main peak in the primary method.[2] This highlights the critical role of orthogonal techniques in ensuring the safety and efficacy of pharmaceutical products by providing a more accurate and complete assessment of purity.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orthogonal hplc methods | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Confirmation of isopropyl cinnamate structure using spectroscopic data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data used to confirm the structure of isopropyl cinnamate. Through a comparative approach with a structural isomer, cinnamyl acetate, we demonstrate how detailed interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data leads to unambiguous structural assignment. All quantitative data are summarized in tables for clear comparison, and detailed experimental protocols are provided.
Spectroscopic Data Comparison: this compound vs. Cinnamyl Acetate
The structural confirmation of this compound relies on the careful analysis of its spectroscopic signatures and comparison with those of potential isomers. Cinnamyl acetate, a structural isomer of this compound, provides an excellent case for comparison, highlighting the power of spectroscopic methods in differentiating closely related molecules.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound | Cinnamyl Acetate |
| -CH=CH- (trans) | 7.67 ppm (d, J=16.0 Hz, 1H), 6.42 ppm (d, J=16.0 Hz, 1H)[1] | 6.66 ppm (d, 1H), 6.31-6.24 ppm (m, 1H)[2] |
| Aromatic-H | 7.55–7.49 ppm (m, 2H), 7.42–7.33 ppm (m, 3H)[1] | 7.40 ppm (d, 2H), 7.33-7.31 ppm (t, 2H), 7.27-7.25 ppm (t, 1H)[2] |
| -OCH(CH₃)₂ | 5.14 ppm (hept, J=6.3 Hz, 1H)[1] | - |
| -OCH(CH₃)₂ | 1.32 ppm (d, J=6.3 Hz, 6H)[1] | - |
| -OCH₂- | - | 4.73 ppm (d, 2H)[2] |
| -C(=O)CH₃ | - | 2.09 ppm (s, 3H)[2] |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Cinnamyl Acetate |
| C=O | ~166.0 ppm | 170.88 ppm[2] |
| -CH=CH- | ~144.0, ~118.0 ppm | 134.21, 123.14 ppm[2] |
| Aromatic C | ~134.5, ~130.0, ~128.8, ~128.0 ppm | 136.18, 131.01, 128.61, 127.67 ppm[2] |
| -OCH(CH₃)₂ | ~68.0 ppm | - |
| -OCH(CH₃)₂ | ~22.0 ppm | - |
| -OCH₂- | - | 65.1 ppm[2] |
| -C(=O)CH₃ | - | 21.02 ppm[2] |
Table 3: Mass Spectrometry (EI-MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 190 | 147, 131, 103, 77[3] |
| Cinnamyl Acetate | 176 | 134, 117, 107, 91, 43 |
Table 4: IR Spectroscopy Data
| Functional Group | This compound (Expected, cm⁻¹) | Cinnamyl Acetate (Expected, cm⁻¹) |
| C=O Stretch | ~1715 | ~1740 |
| C=C Stretch (alkene) | ~1640 | ~1650 |
| C=C Stretch (aromatic) | ~1600, ~1490 | ~1600, ~1495 |
| C-O Stretch | ~1250, ~1170 | ~1230, ~1020 |
| =C-H Bending (trans) | ~980 | ~965 |
Interpretation of Spectroscopic Data
The combined analysis of the data presented above unequivocally confirms the structure of this compound.
-
¹H NMR: The presence of a heptet at 5.14 ppm and a doublet at 1.32 ppm (with a 1:6 integration ratio) is a clear indicator of the isopropyl group (-OCH(CH₃)₂).[1] This pattern is absent in the spectrum of cinnamyl acetate. Conversely, cinnamyl acetate shows a doublet at 4.73 ppm corresponding to the -OCH₂- group and a singlet at 2.09 ppm for the acetyl methyl group, which are not present in the this compound spectrum.[2] The large coupling constant (J = 16.0 Hz) for the vinyl protons in this compound confirms the trans stereochemistry of the double bond.[1]
-
¹³C NMR: The chemical shift of the methine carbon of the isopropyl group at approximately 68.0 ppm and the methyl carbons around 22.0 ppm are characteristic of this compound. In contrast, cinnamyl acetate exhibits a signal for the methylene carbon (-OCH₂-) at 65.1 ppm and the acetyl methyl carbon at 21.02 ppm.[2]
-
Mass Spectrometry: The fragmentation pattern provides further structural evidence. This compound typically shows a loss of propene (42 Da) from the molecular ion to give a fragment at m/z 148, and a prominent peak at m/z 131 corresponding to the cinnamoyl cation. The spectrum of cinnamyl acetate, however, is dominated by the loss of acetic acid (60 Da) and the formation of the cinnamyl cation at m/z 117.
-
IR Spectroscopy: The C=O stretching frequency in the IR spectrum helps to distinguish the two esters. The conjugated ester in this compound is expected to absorb at a lower wavenumber (~1715 cm⁻¹) compared to the non-conjugated ester in cinnamyl acetate (~1740 cm⁻¹). The strong absorption around 980 cm⁻¹ in this compound is characteristic of the out-of-plane bending of a trans-disubstituted alkene.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: ¹H NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed to obtain the final spectrum.
-
¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same instrument at a frequency of 101 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were accumulated.
2. Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in methanol (approximately 10 µg/mL) was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
-
Analysis: The mass-to-charge ratios (m/z) of the resulting ions were measured using a quadrupole mass analyzer scanning from m/z 40 to 400.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: The FTIR spectrum was recorded on an FTIR spectrometer. The spectrum was an average of 32 scans collected at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming a chemical structure using spectroscopic data.
References
A Comparative Analysis of Isopropyl Cinnamate and Isobutyl Cinnamate for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and applications of two closely related cinnamate esters, supported by available experimental data and detailed methodologies.
In the landscape of pharmaceutical research and development, as well as in the fragrance and flavor industries, the selection of appropriate chemical compounds is paramount. Isopropyl cinnamate and isobutyl cinnamate, both esters of cinnamic acid, are two such compounds that, while structurally similar, exhibit distinct properties that influence their applications. This guide provides a comprehensive, data-driven comparison of these two molecules to aid researchers, scientists, and drug development professionals in making informed decisions.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of this compound and isobutyl cinnamate is crucial for predicting their behavior in various formulations and biological systems. The following table summarizes their key properties based on available data.
| Property | This compound | Isobutyl Cinnamate |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₃H₁₆O₂ |
| Molecular Weight | 190.24 g/mol [1][2] | 204.26 g/mol [3][4] |
| Appearance | Colorless to pale yellow clear oily liquid[5] | Colorless to light yellow oily liquid[6] |
| Odor | Balsamic, sweet, dry amber-like[7] | Sweet, fruity, balsamic[3][8] |
| Boiling Point | 261-273 °C[7][9] | 270-287 °C[4][6][10] |
| Melting Point | 39 °C[9] | Not specified |
| Density | 1.02-1.032 g/mL at 20-25 °C[2][9] | 1.001-1.005 g/mL at 25 °C[3] |
| Refractive Index | 1.520-1.570 at 20 °C[5][11] | 1.535-1.542 at 20 °C[3][12] |
| Solubility | Insoluble in water; soluble in alcohol and oils[7] | Insoluble in water; soluble in oils and ethanol[3][6] |
| CAS Number | 7780-06-5[9] | 122-67-8[4] |
| FEMA Number | 2939[1][2] | 2193[4][13] |
Synthesis and Experimental Protocols
Both this compound and isobutyl cinnamate are typically synthesized via Fischer esterification.[7][13][14] This method involves the reaction of cinnamic acid with the corresponding alcohol (isopropanol or isobutanol) in the presence of an acid catalyst.
General Experimental Protocol for Fischer Esterification:
-
Reactant Mixture: In a round-bottom flask, combine cinnamic acid, an excess of the respective alcohol (isopropanol or isobutanol), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux: Heat the mixture to reflux for a specified period to drive the equilibrium towards the ester product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, commonly by vacuum distillation, to yield the pure cinnamate ester.
References
- 1. iltusa.com [iltusa.com]
- 2. Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. orchadia.org [orchadia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
In Silico Modeling Versus Experimental Results for Cinnamate Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of cinnamate derivatives as potential therapeutic agents has been significantly accelerated by the integration of computational and experimental approaches. This guide provides a comprehensive comparison of in silico modeling predictions with experimental bioactivity data for a range of cinnamate compounds. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to offer a clear perspective on the predictive power of computational models and their correlation with real-world experimental outcomes.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, juxtaposing in silico predictions with in vitro experimental results for the antimicrobial and anticancer activities of cinnamate derivatives.
Antimicrobial Activity: In Silico vs. In Vitro
Molecular docking studies have been employed to predict the binding affinity of cinnamate derivatives to specific microbial protein targets, which is then compared with their experimentally determined Minimum Inhibitory Concentrations (MIC). A lower binding energy (ΔG) and inhibition constant (Ki) from in silico studies are generally expected to correlate with lower MIC values (higher antimicrobial potency) in vitro.
| Compound | Target Protein (PDB ID) | In Silico Method | Binding Energy (ΔG) (kcal/mol) | Inhibition Constant (Ki) | Experimental MIC (µM) | Organism | Reference |
| Butyl Cinnamate | C. albicans caHOS2 & caRPD3 | Molecular Docking | Not Explicitly Stated | Not Explicitly Stated | 626.62 | Candida albicans | [1][2] |
| 4-isopropylbenzylcinnamide | S. aureus saFABH | Molecular Docking | Not Explicitly Stated | Not Explicitly Stated | 458.15 | Staphylococcus aureus | [1][2] |
| Methyl Cinnamate | S. aureus Gyrase B & Topoisomerase IV (4URO) | Molecular Docking | -6.4 | 41.59 µM | > 4 mg/mL | Staphylococcus aureus | [3] |
| Cinnamic Amidoester (R3=Cl) | S. aureus TtRNA | Molecular Docking | Not Explicitly Stated | Not Explicitly Stated | 156.25-625 µg/mL | Staphylococcus aureus | [4] |
| Cynarin | MMP-9 | Molecular Docking | -14.68 | 17.37 pM | Not Available | - | [5] |
| Chlorogenic Acid | MMP-9 | Molecular Docking | -12.62 | 557.56 pM | Not Available | - | [5] |
| Rosmarinic Acid | MMP-9 | Molecular Docking | -11.85 | Not Explicitly Stated | Not Available | - | [5] |
Anticancer Activity: In Silico vs. In Vitro
For anticancer activity, in silico studies often predict the binding affinity of compounds to cancer-related proteins, such as Matrix Metalloproteinases (MMPs) or receptor tyrosine kinases. These predictions are then compared with experimental data on cytotoxicity (e.g., IC50 values) against cancer cell lines.[6][7] A strong correlation has been observed between the predicted binding energies and the experimental inhibitory activities of amide cinnamate derivatives against the MCF-7 breast cancer cell line.[6][7]
| Compound | Target Protein (PDB ID) | In Silico Method | Binding Energy (ΔG) (kcal/mol) | Inhibition Constant (Ki) | Experimental Results | Cell Line | Reference |
| Phenyl Amide Cinnamate | MMP-9 (4WZV) | Molecular Docking | -9.64 | 0.085 µM | 94.8% inhibition at 100 µg/ml | MCF-7 | [6][7][8] |
| Methoxyphenyl Amide Cinnamate | MMP-9 (4WZV) | Molecular Docking | Not Explicitly Stated | Not Explicitly Stated | Moderate Activity | MCF-7 | [6][7] |
| Octyl Amide Cinnamate | MMP-9 (4WZV) | Molecular Docking | Not Explicitly Stated | Not Explicitly Stated | Moderate Activity | MCF-7 | [6][7] |
| Cinnamic Acid Analog (Compound 5) | MMP-9 | Molecular Docking | Not Explicitly Stated | Not Explicitly Stated | IC50: 10.36 µM | A-549 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key bioactivity assays cited in the compared studies.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: The test compound (e.g., cinnamate derivative) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (broth with inoculum but no compound, and broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1][2]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7 or A-549) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cinnamate derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[9]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by cinnamate derivatives and a general experimental workflow for bioactivity screening.
Conclusion
The integration of in silico modeling and experimental validation presents a powerful paradigm in the discovery and development of novel cinnamate-based therapeutic agents. While in silico methods provide rapid and cost-effective screening of large compound libraries and offer valuable insights into potential mechanisms of action, experimental validation remains indispensable for confirming bioactivity and elucidating the complex biological interactions. The presented data highlights a promising correlation between computational predictions and experimental outcomes, underscoring the utility of a synergistic approach. As computational models become more sophisticated and experimental techniques more sensitive, the convergence of these disciplines will undoubtedly continue to accelerate the translation of promising cinnamate derivatives from the laboratory to clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isopropyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of two primary analytical techniques for the quantification of isopropyl cinnamate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). In the absence of a direct cross-validation study for this compound in publicly available literature, this document synthesizes information from validated methods for related cinnamate compounds and general principles of analytical chemistry to provide a robust framework for methodology selection and cross-validation.
Introduction to this compound Analysis
This compound is an ester of cinnamic acid and isopropanol, utilized in fragrance, cosmetic, and potentially pharmaceutical applications. Accurate and precise quantification of this analyte is crucial for quality control, stability testing, and pharmacokinetic studies. The two most common analytical approaches, HPLC-UV and GC-MS, offer distinct advantages and are suitable for different analytical challenges. Cross-validation of these methods is essential to ensure consistency and reliability of data across different laboratories and during method transfer.[1][2]
Comparative Performance of Analytical Methods
The selection of an optimal analytical method hinges on factors such as the sample matrix, required sensitivity, and desired throughput. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the quantification of cinnamate esters, providing a baseline for comparison.
Table 1: Hypothetical Performance Characteristics of HPLC-UV and GC-MS for this compound Quantification
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999 | >0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Specificity | High (dependent on chromatographic resolution) | Very High (based on mass fragmentation) |
| Throughput | Moderate | High (with autosampler) |
| Sample Derivatization | Not typically required | Not typically required |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various sample matrices, including raw materials and finished products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Octadecylsilane (C18) column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a small amount of acid, such as 0.1% acetic acid, to improve peak shape.[3][4]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of approximately 278 nm, which is the lambda max for cinnamate esters.
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase and dilute to create a series of calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity and is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices such as essential oils.[5][6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[5][6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.[7]
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 20:1), depending on the concentration of the analyte.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 190, 148, 131, 103). Full scan mode can be used for initial identification.
-
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., ethyl acetate, methanol) and dilute to create a series of calibration standards.
Cross-Validation Workflow
Cross-validation ensures that an analytical method will produce consistent, reliable, and accurate results when performed by different analysts, on different instruments, or in different laboratories.[1] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jmpas.com [jmpas.com]
- 5. Analysis of Bioactive Aroma Compounds in Essential Oils from Algerian Plants: Implications for Potential Antioxidant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nematicidal Activity of Cassia and Cinnamon Oil Compounds and Related Compounds toward Bursaphelenchus xylophilus (Nematoda: Parasitaphelenchidae) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Published Findings on the Antimicrobial Effects of Isopropyl Cinnamate and Its Derivatives
A guide for researchers, scientists, and drug development professionals on the reported antimicrobial activities of isopropyl cinnamate and related compounds, presenting a comparative overview of published data and experimental methodologies.
This guide provides a comprehensive comparison of published findings on the antimicrobial effects of this compound and its structural analogs. In the absence of direct reproducibility studies, this document synthesizes data from various research articles to evaluate the consistency of reported antimicrobial activities. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing workflows, this guide aims to offer a clear perspective on the current state of research and highlight areas for future investigation into the reproducibility of these findings.
Comparative Antimicrobial Activity Data
The antimicrobial efficacy of this compound and its derivatives has been primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. The following table summarizes the MIC values reported in different studies for this compound and the closely related compound, 4-isopropylbenzylcinnamide.
| Compound | Microorganism | Strain | MIC (µM) | Source |
| This compound | Candida albicans | ATCC-76485 | 672.83 | [1] |
| Candida tropicalis | ATCC-13803 | 672.83 | [1] | |
| Candida glabrata | ATCC-90030 | 672.83 | [1] | |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | ATCC-35903 | 458.15 | [1][2] |
| Staphylococcus epidermidis | ATCC-12228 | 458.15 | [2] | |
| Pseudomonas aeruginosa | ATCC-25853 | 458.15 | [2] |
Note: Direct comparisons should be made with caution due to potential variations in experimental conditions between studies, even when using standardized methods.
Discussion of Findings
The available data suggests that the presence of an isopropyl group can be important for the antimicrobial activity of cinnamic acid derivatives. For instance, 4-isopropylbenzylcinnamide demonstrated the most potent antibacterial profile among a series of tested compounds against both Gram-positive (S. aureus, S. epidermidis) and Gram-negative (P. aeruginosa) bacteria, with a consistent MIC of 458.15 µM[1][2].
This compound itself was reported to be active against yeast strains of the Candida genus, with an MIC of 672.83 µM[1]. Interestingly, in the same study, its straight-chain isomer, propyl cinnamate, exhibited activity against a broader range of fungal and bacterial strains, suggesting that the branching of the alkyl group may influence the spectrum of antimicrobial activity[1].
While these findings from the de Morais et al. research group appear consistent across their publications, a broader understanding of the reproducibility of these effects would require independent verification from other laboratories. The current body of literature lacks such independent replication studies for the antimicrobial properties of this compound.
Experimental Protocols
The following methodologies are based on the descriptions provided in the cited literature for determining the antimicrobial activity of the tested compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal colonies are suspended in a saline solution (0.9%).
-
The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
The inoculum is then further diluted in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of two-fold dilutions of the compound is prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The prepared microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast)[3].
-
-
MIC Determination:
-
Following incubation, the plates are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism[3].
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
This guide serves as a starting point for researchers interested in the antimicrobial properties of this compound and its derivatives. The presented data, while limited, suggests a potential for antimicrobial activity that warrants further, independent investigation to firmly establish the reproducibility of these findings.
References
Safety Operating Guide
Proper Disposal of Isopropyl Cinnamate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of isopropyl cinnamate in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of personnel and the protection of the environment. This compound, a combustible liquid, requires management as a hazardous chemical waste.
Summary of Key Disposal Parameters
The following table summarizes the critical physical and safety data for this compound, which informs its proper disposal.
| Property | Value | Significance for Disposal |
| Physical State | Liquid | Requires appropriate liquid waste containers. |
| Flash Point | 94 °C / 201.2 °F | Classified as a combustible liquid, necessitating storage away from ignition sources and specific disposal protocols for flammable materials.[1] |
| Solubility in Water | Insoluble | Prohibits disposal down the sanitary sewer. |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | Reinforces the need to prevent release into the environment through proper containment and disposal. |
| Incompatible Materials | Strong oxidizing agents and strong acids. | Requires segregation from these materials during waste accumulation to prevent dangerous chemical reactions. |
Procedural Steps for this compound Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Safety Goggles or Face Shield: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn.
-
Laboratory Coat: To protect skin and clothing.
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a designated, leak-proof container made of a chemically resistant material such as high-density polyethylene (HDPE) or glass. The container must have a secure, screw-on cap.
-
Label the Container: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in a solution).
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard warnings (e.g., "Combustible").
-
-
Do Not Mix Wastes: this compound waste should not be mixed with other waste streams, especially incompatible chemicals like strong oxidizing agents or acids.
-
Avoid Overfilling: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.
Step 3: Storage of Waste
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from heat, sparks, and open flames.
-
In a secondary containment bin or tray to contain any potential leaks.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (as per your institution's policy, typically not exceeding 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide Necessary Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.
-
Professional Disposal: The EHS department will arrange for the transportation and disposal of the this compound waste through a licensed hazardous waste disposal contractor. Common disposal methods for combustible liquids include incineration or fuel blending.
Step 5: Spill Management
In the event of a spill of this compound:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to absorb the spilled liquid.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container. This contaminated material must be disposed of as hazardous waste following the procedures outlined above.
-
Decontaminate the Area: Clean the spill area with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer
The information provided in this document is intended as a general guide. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and follow all local, state, and federal regulations.
References
Personal protective equipment for handling Isopropyl cinnamate
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Isopropyl Cinnamate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Profile
This compound is a combustible liquid that can cause skin and eye irritation.[1] Prolonged or repeated exposure may lead to skin sensitization or dermatitis.[1] While some safety data sheets (SDS) do not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, others indicate potential hazards that necessitate careful handling.[1][2][3]
Primary Routes of Exposure: Inhalation, ingestion, and direct contact with skin and eyes.[1]
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][3]
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1][5][6] |
| Odor | Sweet, balsamic, cinnamon-like | [1][6] |
| Boiling Point | 268 - 273 °C (514.4 - 521.4 °F) | [1][2][3] |
| Flash Point | 94 - 110 °C (201.2 - 230 °F) | [1][2][3] |
| Density | ~1.02 g/mL at 25 °C | [6] |
| Solubility | Insoluble in water; Soluble in alcohol and organic solvents | [1][6][7] |
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to the following PPE and engineering controls is mandatory to minimize exposure and ensure safety.
| Control | Specification | Source(s) |
| Engineering Controls | Work in a well-ventilated area. The use of a laboratory fume hood is strongly recommended. | [1][8] |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. Protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | [1][2][9] |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., Nitrile). Impervious clothing should be used when there is a risk of splashing. | [1][2][8][10] |
| Respiratory Protection | Not typically required under normal conditions with adequate ventilation. If vapors or mists are generated and ventilation is insufficient, use a NIOSH-approved respirator. | [1][2][10] |
Step-by-Step Operational Plan for Handling
Routine Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.
-
Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Perform all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashing. Keep the container tightly closed when not in use.[2][5]
-
Heating: Keep away from heat, sparks, and open flames as it is a combustible liquid.[2][3]
-
Post-Handling: After use, wipe down the work area. Wash hands and any exposed skin thoroughly with soap and water.[7]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2][5]
Emergency and Disposal Plans
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected area immediately with soap and plenty of water. Get medical attention if irritation develops.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2][5]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[2][5]
Spill Response Protocol:
In the event of a spill, follow the workflow below. The primary objective is to contain and clean the spill safely while protecting all personnel.
Caption: Workflow for this compound Spill Response.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all chemical waste, including contaminated absorbent materials from spills, in a suitable, clearly labeled, and tightly sealed container.[2][3]
-
Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste management program. Adhere to all local, regional, and national regulations.[1] Do not pour down the drain or release it into the environment.[1]
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C12H14O2 | CID 5273464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound, 98 | 7780-06-5 [chemicalbook.com]
- 7. This compound [thegoodscentscompany.com]
- 8. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 9. This compound | 7780-06-5 | Flavor Ingredient Supplier [chemicalbull.com]
- 10. pollockadvantage2.com [pollockadvantage2.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
